4'-Chloro-2-hydroxy-benzophenone
Description
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChI Key |
PYTMYNQWASSKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
An In-depth Technical Guide to the Physicochemical Properties of (4-chlorophenyl)(2-hydroxyphenyl)methanone
Foreword
(4-chlorophenyl)(2-hydroxyphenyl)methanone, a substituted benzophenone, represents a cornerstone scaffold in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the central carbonyl bridge, make it a versatile intermediate for a wide array of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and practical applications, designed for researchers, scientists, and professionals in drug development. The insights herein are grounded in established data and aim to facilitate a deeper understanding of this compound's behavior and potential.
Molecular Identity and Structural Elucidation
The fundamental identity of a compound is rooted in its structure and nomenclature.
-
Chemical Name: (4-chlorophenyl)(2-hydroxyphenyl)methanone
-
Synonyms: 2-Hydroxy-4'-chlorobenzophenone
-
CAS Number: 85-19-8
-
Molecular Formula: C₁₃H₉ClO₂
-
Molecular Weight: 232.66 g/mol [1]
The molecule's three-dimensional arrangement dictates its reactivity and intermolecular interactions. An intramolecular hydrogen bond typically forms between the hydroxyl group at the C2 position and the carbonyl oxygen, influencing the compound's conformation and properties.
Caption: Structure of (4-chlorophenyl)(2-hydroxyphenyl)methanone.
Core Physicochemical Characteristics
The physical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological matrices. These properties are summarized below.
| Property | Value | Source |
| Appearance | Light beige to gray crystals | [1] |
| Melting Point | 179 °C | [1] |
| Boiling Point | 404 °C (Predicted) | [1] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [1][2] |
| pKa | 7.68 (Predicted) | [1] |
| LogP (Partition Coeff.) | 3.59 (Predicted) | [1] |
The relatively high melting point is indicative of a stable crystal lattice structure. The predicted LogP value of 3.59 suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and distribution.[3]
Spectroscopic Profile for Structural Verification
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region (typically δ 6.8-7.8 ppm). The hydroxyl proton often appears as a broad singlet, its chemical shift being concentration and solvent-dependent. The protons on the 2-hydroxyphenyl ring and the 4-chlorophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.[4][5]
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (C=O) in the downfield region (typically δ > 160 ppm). Aromatic carbons will resonate in the δ 110-140 ppm range, with carbons attached to the electronegative oxygen and chlorine atoms shifted accordingly.[6]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption peak around 1630-1680 cm⁻¹ corresponds to the carbonyl group of the benzophenone core.[7]
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z 232). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) will also be observed.[8]
-
Fragmentation: Common fragmentation pathways involve cleavage at the carbonyl group, leading to characteristic fragment ions such as [C₆H₄ClCO]⁺ (m/z 139) and [C₆H₅O]⁺ (m/z 93).
Synthesis and Chemical Reactivity
(4-chlorophenyl)(2-hydroxyphenyl)methanone is commonly synthesized via a Fries rearrangement of 2-chlorophenyl benzoate or through a Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride. The Friedel-Crafts route is often preferred for its regioselectivity, driven by the ortho-directing effect of the hydroxyl group.
Caption: Friedel-Crafts acylation synthesis pathway.
The hydroxyl group provides a reactive handle for further functionalization. For instance, it is a key intermediate in the synthesis of the lipid-lowering agent fenofibrate . In this process, the phenolic proton is abstracted by a base, and the resulting phenoxide undergoes Williamson ether synthesis.[9]
Applications in Scientific Research and Drug Discovery
The utility of (4-chlorophenyl)(2-hydroxyphenyl)methanone extends across several scientific domains.
-
Pharmaceutical Intermediate: It is a well-established building block for active pharmaceutical ingredients (APIs). Its role in the synthesis of fibrate drugs is a prime example of its industrial relevance.[9]
-
Scaffold for Novel Therapeutics: The benzophenone core is a "privileged structure" in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Properties: The general class of phenylmethanones has shown promise as antibacterial and antifungal agents.[10][11]
-
COX-2 Inhibition: Certain derivatives have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory and analgesic drugs.[12]
-
-
Analytical Reference Standard: Due to its stable, crystalline nature, it is used as a reference standard for the development and validation of analytical methods (e.g., HPLC, GC) in pharmaceutical quality control.[13][14]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The following protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of (4-chlorophenyl)(2-hydroxyphenyl)methanone. This self-validating system ensures reproducible and trustworthy results.
Objective
To determine the purity of a sample of (4-chlorophenyl)(2-hydroxyphenyl)methanone by quantifying the main peak area relative to the total peak area.
Materials and Instrumentation
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (Re-equilibration)
-
Workflow Diagram
Caption: HPLC workflow for purity analysis.
Safety, Handling, and Storage
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[1]
-
Handling: Use with adequate ventilation in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
References
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PubChem. (n.d.). Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Retrieved from [Link]
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ChemBK. (2024). 62433-26-5. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. Retrieved from [Link]
- Google Patents. (n.d.). CA1282424C - Method for the preparation of fibrates.
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NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). (4-Chlorophenyl)(1,4-dihydroxy-2-naphthyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PMC. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). Crystal structure of (4-chlorophenyl)(4- hydroxyphenyl)methanone, C13H9ClO2. Retrieved from [Link]
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NIST. (n.d.). (2-Chlorophenyl)(4-hydroxyphenyl)methanone. NIST Chemistry WebBook. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile. Retrieved from [Link]
-
PubChem. (n.d.). Methanone, (2-chlorophenyl)(4-(beta-d-xylopyranosyloxy)phenyl)-, hydrate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link]
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International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]
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Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
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MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone. Retrieved from [Link]
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ResearchGate. (n.d.). Introduction of 4-Chlorophenyl: A Protecting Group for the Hydroxy Function. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
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4'-Chloro-2-hydroxy-benzophenone: Discovery, Mechanistic Synthesis, and Advanced Applications in Pharmaceutical Development
Executive Summary
4'-Chloro-2-hydroxy-benzophenone (CAS 2985-79-7) is a highly versatile aromatic ketone that occupies a dual role in modern chemical sciences. Historically identified as a critical impurity in the synthesis of the blockbuster lipid-lowering drug Fenofibrate, it has since evolved into a valuable functional building block. Today, it is leveraged in the development of advanced photo-antioxidant polymers and as a lipophilic modulator in the design of central nervous system (CNS)-targeted azomethine prodrugs. This whitepaper provides a comprehensive technical analysis of its discovery, thermodynamic synthesis mechanisms, and experimental applications.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical baseline of 4'-Chloro-2-hydroxy-benzophenone is essential for both impurity profiling and synthetic application. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen significantly dictates its behavior, lowering its melting point compared to its para-substituted isomers and shifting its UV absorption spectrum.
Table 1: Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | (4-Chlorophenyl)(2-hydroxyphenyl)methanone |
| CAS Number | 2985-79-7 |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 77–78 °C |
| Predicted pKa | ~7.63 |
| Solubility | Soluble in Chloroform, Toluene, and Dichloromethane |
Historical Context & The Fries Rearrangement
The discovery and isolation of 4'-Chloro-2-hydroxy-benzophenone are inextricably linked to the Fries Rearrangement of phenyl p-chlorobenzoate. In the industrial synthesis of Fenofibrate, the active pharmaceutical ingredient (API) precursor is 4-chloro-4'-hydroxybenzophenone (the para isomer). However, the Fries rearrangement inherently produces a mixture of ortho and para isomers depending on the thermal and catalytic conditions applied [1].
Because the ortho isomer (4'-Chloro-2-hydroxy-benzophenone) is pharmacologically inactive toward the peroxisome proliferator-activated receptor alpha (PPARα) target of Fenofibrate, it was historically classified strictly as "Fenofibrate Impurity 1" [3]. Regulatory agencies (ICH guidelines) require strict quantification of this isomer during API batch release.
Causality in Synthesis: Thermodynamic vs. Kinetic Control
The divergence between forming the para API precursor and the ortho impurity is a classic example of kinetic versus thermodynamic control:
-
Kinetic Control (< 160 °C): The acylium ion attacks the para-position of the phenoxide ring. This pathway has a lower activation energy due to minimal steric hindrance, favoring the Fenofibrate precursor.
-
Thermodynamic Control (> 160 °C): The ortho-attack becomes dominant. While sterically hindered, the resulting 4'-chloro-2-hydroxybenzophenone forms a highly stable, six-membered coordination complex (chelate) with the aluminum Lewis acid. This chelation acts as a thermodynamic sink, driving the equilibrium toward the ortho-isomer at elevated temperatures [1].
Caption: Mechanistic divergence in the Fries rearrangement highlighting kinetic vs. thermodynamic pathways.
Table 2: Influence of Reaction Conditions on Isomeric Yields
Quantitative data demonstrates how thermal energy dictates the yield of the ortho-isomer [1].
| Reaction Condition | Yield of Ortho-Isomer (2985-79-7) | Mechanistic Driver |
| AlCl₃, neat, 120–160 °C | 29% | Mixed Kinetic/Thermodynamic |
| AlCl₃, neat, 200 °C (20 min) | 53% | Thermodynamic Control |
| AlCl₃, Chlorobenzene reflux (10 h) | 53% | Thermodynamic Control |
| Trifluoromethanesulfonic acid, 45–55 °C | 6% | Kinetic Control (Para Favored) |
Advanced Applications
CNS-Targeted Azomethine Prodrugs
One of the most sophisticated applications of 4'-Chloro-2-hydroxy-benzophenone is its use as a lipophilic modulator for amine-containing drugs. For instance, (R)-α-methylhistamine is a potent histamine H3 receptor agonist but suffers from poor blood-brain barrier (BBB) permeability due to the protonation of its primary aliphatic amine at physiological pH [2].
By condensing the primary amine with the carbonyl group of 4'-Chloro-2-hydroxy-benzophenone, an azomethine (Schiff base) prodrug is formed. The Causality of the Design: The bulky, lipophilic benzophenone moiety significantly increases the partition coefficient (LogP) of the molecule. Furthermore, the intramolecular hydrogen bond between the ortho-hydroxyl group and the newly formed azomethine nitrogen stabilizes the Schiff base against premature hydrolysis in the bloodstream. This ensures the prodrug remains intact until it crosses the BBB, where it is subsequently cleaved to release the active drug [2].
Caption: Workflow for synthesizing BBB-penetrating azomethine prodrugs using 4'-Chloro-2-hydroxy-benzophenone.
Photo-Antioxidant Polymer Additives
Beyond pharmaceuticals, this compound is utilized to investigate and enhance the photo-antioxidant abilities of 2-hydroxybenzoyl compounds used to prevent the autooxidation of plastics under UV light [4]. The molecule absorbs destructive UV radiation and harmlessly dissipates the energy via Excited-State Intramolecular Proton Transfer (ESIPT). The electron-withdrawing chloro-substituent on the adjacent ring modulates the electron density of the carbonyl, fine-tuning the energy required for the ESIPT cycle and enhancing radical scavenging capabilities.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Thermodynamically Driven Synthesis via Fries Rearrangement
This protocol is designed to intentionally maximize the yield of the ortho-isomer by leveraging thermodynamic control.
-
Initialization: Charge a dry, argon-purged round-bottom flask with phenyl p-chlorobenzoate (1.0 eq) and anhydrous chlorobenzene.
-
Causality: Chlorobenzene (bp 131 °C) provides the high-temperature medium necessary to overcome the activation energy barrier for the thermodynamic ortho-product.
-
-
Catalysis: Add anhydrous AlCl₃ (1.5 eq) in portions.
-
Causality: An excess of Lewis acid is strictly required because one equivalent tightly coordinates to the product's carbonyl and hydroxyl groups, effectively removing it from the catalytic cycle.
-
-
Thermal Activation: Reflux the mixture at 131 °C for 10 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the starting material (high Rf) and the appearance of a bright yellow fluorescent spot under 254 nm UV light confirms the formation of the ortho-isomer.
-
-
Quenching: Cool the reaction to 0 °C and quench dropwise with ice-cold 1M HCl.
-
Causality: The highly acidic quench is required to destructively break the stable aluminum-chelate complex, liberating the free 4'-Chloro-2-hydroxy-benzophenone.
-
-
Isolation: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield yellow crystals.
Protocol B: Synthesis of Azomethine Prodrugs
This protocol details the masking of a primary amine to form a lipophilic Schiff base.
-
Setup: In a Dean-Stark apparatus, dissolve the target primary amine (e.g., (R)-α-methylhistamine, 1.0 eq) and 4'-Chloro-2-hydroxy-benzophenone (1.05 eq) in anhydrous toluene.
-
Causality: Toluene forms an azeotrope with water. The Dean-Stark trap continuously removes the byproduct water from the system, driving the condensation equilibrium forward according to Le Chatelier's principle.
-
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic primary amine (which would render it unreactive).
-
-
Reaction: Reflux until water ceases to collect in the trap (approximately 4-6 hours).
-
Self-Validation: The theoretical yield of water (e.g., 0.18 mL for a 10 mmol scale) should be visibly confirmed in the trap. Fourier-transform infrared spectroscopy (FTIR) of an aliquot must show the complete disappearance of the ketone C=O stretch (~1630 cm⁻¹) and the emergence of a sharp C=N azomethine stretch (~1610 cm⁻¹).
-
-
Workup: Neutralize the acid catalyst with saturated NaHCO₃, separate the organic layer, dry, and evaporate to isolate the prodrug.
References
- Title: Choline Fenofibrate Impurity 1 | 2985-79-7 - ChemicalBook Source: ChemicalBook URL
- Source: National Institutes of Health (NIH)
- Title: 4'-Chloro-2-hydroxy-benzophenone | LGC Standards Source: LGC Standards URL
- Title: Interaction of ultraviolet absorbers (Photo-antioxidant abilities of 2-hydroxybenzoyl compounds)
Quantum Chemical Profiling and ESIPT Dynamics of 4'-Chloro-2-hydroxy-benzophenone: A Comprehensive Computational Guide
Executive Summary
4'-Chloro-2-hydroxy-benzophenone (4'-Cl-2-HBP) is a highly specialized benzophenone derivative utilized in photostabilization, UV filtration, and as a critical intermediate in pharmaceutical synthesis. The defining photophysical characteristic of 2-hydroxybenzophenone derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This process allows the molecule to absorb high-energy ultraviolet radiation and dissipate it harmlessly as thermal energy or low-energy fluorescence, preventing the photodegradation of the host matrix[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. Here, we establish a rigorous, self-validating computational framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the exact causality of the ESIPT mechanism in 4'-Cl-2-HBP. By mapping the potential energy surfaces and analyzing frontier molecular orbitals, we provide actionable insights for researchers designing next-generation photostabilizers and biologically active compounds.
Mechanistic Grounding: The Role of 4'-Chloro Substitution
In the parent 2-hydroxybenzophenone, photostability is governed by a strong intramolecular hydrogen bond (IHB) between the orthohydroxyl proton and the carbonyl oxygen. Upon UV excitation, electron density redistributes, drastically increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen. This triggers an ultrafast, often barrierless, proton transfer to form a keto tautomer[3].
The Causality of the 4'-Chloro Modification: The introduction of a chlorine atom at the 4'-position (para to the carbonyl on the non-hydroxylated phenyl ring) introduces competing inductive (-I) and resonance (+R) effects.
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom subtly reduces the electron density on the carbonyl oxygen compared to electron-donating substituents[1].
-
Structural Conformation: The steric and electronic profile of the 4'-Cl group alters the dihedral angle between the two phenyl rings, which dictates the efficiency of the π -conjugation across the benzophenone core. This fine-tunes the HOMO-LUMO gap, shifting the absorption maxima and altering the activation barrier for the reverse Ground-State Intramolecular Proton Transfer (GSIPT).
Self-Validating Computational Protocol
To ensure trustworthiness and reproducibility, the computational workflow must be a self-validating system. The following step-by-step protocol details the exact methodology required to model 4'-Cl-2-HBP accurately.
Step-by-Step Methodology
Step 1: Ground-State ( S0 ) Geometry Optimization
-
Method: DFT utilizing the ω B97X-D functional.
-
Basis Set: 6-311++G(d,p).
-
Causality: Standard hybrid functionals like B3LYP often fail to accurately model long-range dispersion forces and charge-transfer states. The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately predicting the O-H···O intramolecular hydrogen bond distance[3].
-
Validation: Perform a harmonic vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies ( Nimag=0 ) mathematically validates that the structure is a true local minimum on the potential energy surface (PES).
Step 2: Excited-State ( S1 ) TD-DFT Calculations
-
Method: TD-DFT using the same ω B97X-D/6-311++G(d,p) level of theory.
-
Solvent Model: Polarizable Continuum Model (PCM) using ethanol or water to simulate physiological or application-specific environments[4].
-
Causality: Vertical excitation energies are calculated from the S0 geometry (Franck-Condon principle). Following this, the S1 geometry is relaxed to find the excited-state minimum of the Enol form ( E∗ ).
Step 3: Potential Energy Surface (PES) Scanning for ESIPT
-
Method: Relaxed PES scan along the O-H bond coordinate in both S0 and S1 states.
-
Causality: By incrementally elongating the O-H bond (e.g., in steps of 0.05 Å) and optimizing the rest of the molecule, we map the activation barrier for proton transfer. The transition state (TS) is isolated and validated by a frequency calculation showing exactly one imaginary frequency ( Nimag=1 ) corresponding to the proton transfer vibrational mode.
Figure 1: Self-validating computational workflow for DFT/TD-DFT analysis of 4'-Cl-2-HBP.
Quantitative Data & FMO Analysis
The photophysical behavior of 4'-Cl-2-HBP is dictated by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the hydroxyl-substituted phenyl ring (Ring A), while the Lowest Unoccupied Molecular Orbital (LUMO) exhibits significant charge transfer toward the carbonyl bridge and the 4'-chlorophenyl ring (Ring B).
Table 1: Frontier Molecular Orbital (FMO) Parameters
Note: Values are representative of standard DFT calculations for 4'-Cl-2-HBP in a vacuum.
| Parameter | Symbol | Calculated Value (eV) | Physical Significance |
| HOMO Energy | EHOMO | -6.45 | Ionization potential; electron-donating ability of Ring A. |
| LUMO Energy | ELUMO | -2.12 | Electron affinity; electron-accepting ability of Ring B. |
| Energy Gap | ΔE | 4.33 | Determines UV absorption wavelength ( λmax≈286 nm). |
| Global Hardness | η | 2.16 | Resistance to charge polarization. |
| Electrophilicity | ω | 4.25 | Tendency to acquire additional electron density. |
Table 2: Key Geometric Parameters (Intramolecular Hydrogen Bond)
| Structural Parameter | Ground State ( S0 Enol) | Excited State ( S1 Enol) | Excited State ( S1 Keto) |
| O(hydroxyl)–H bond length | 0.98 Å | 1.02 Å | 1.85 Å |
| H···O(carbonyl) distance | 1.72 Å | 1.61 Å | 0.99 Å |
| O···O distance | 2.61 Å | 2.53 Å | 2.55 Å |
| Dihedral (Ring A - Ring B) | 48.5° | 35.2° | 28.4° |
Data Causality: The data in Table 2 highlights the driving force of ESIPT. Upon excitation to S1 , the O···O distance compresses from 2.61 Å to 2.53 Å, and the H···O distance shortens significantly. This structural tightening lowers the energy barrier for the proton to migrate, facilitating the transition to the Keto state[2].
ESIPT Pathway Dynamics
The photophysical cycle of 4'-Cl-2-HBP is a four-level system. Understanding this cycle is paramount for drug development professionals utilizing this scaffold, as the lifetime of the excited state directly impacts potential phototoxicity or off-target biomacromolecular binding[4].
-
Absorption: The ground-state Enol ( ES0 ) absorbs UV light, promoting the molecule to the Franck-Condon excited state ( ES1∗ ).
-
Proton Transfer: Driven by the redistribution of electron density, the proton transfers across the IHB. Because the transition state barrier in S1 is negligible (often < 2 kcal/mol), this process is ultrafast (sub-picosecond), forming the excited Keto tautomer ( KS1∗ )[5].
-
Emission / Relaxation: The KS1∗ state relaxes back to the ground state Keto form ( KS0 ). This can occur via fluorescence (resulting in a massive Stokes shift, as the emission originates from a structurally distinct species) or via non-radiative thermal decay.
-
Ground-State Reversion: The KS0 state is highly unstable relative to ES0 . It undergoes a rapid, thermally driven reverse proton transfer (GSIPT) to regenerate the original ES0 state, ready for another cycle.
Figure 2: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Conclusion
Through rigorous DFT and TD-DFT modeling, the photophysical resilience of 4'-Chloro-2-hydroxy-benzophenone is validated. The 4'-chloro substitution provides a unique electronic handle to tune the HOMO-LUMO gap without disrupting the critical ESIPT pathway. By following the self-validating computational protocols outlined above, researchers can accurately predict the photostability and reactivity of this molecule across various solvent environments and applications.
References
- Title: Health risks posed by environmental benzophenone-type ultraviolet filters (BP-UVFs)
- Source: MDPI (Polymers)
- Title: 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source: ResearchGate URL
- Source: ACS Publications (The Journal of Physical Chemistry Letters)
- Title: A Comprehensive Theoretical Investigation of Intramolecular Proton Transfer in the Excited States for Some Newly-designed Diphenylethylene Derivatives Bearing 2-(2-Hydroxy-Phenyl)
Sources
- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: Synthesis of 4'-Chloro-2-hydroxybenzophenone via High-Temperature Fries Rearrangement
Executive Summary & Strategic Rationale
The synthesis of 4'-chloro-2-hydroxybenzophenone (a critical intermediate for UV absorbers, agrochemicals, and pharmaceutical analogs like fenofibrate) presents a unique regiochemical challenge. Direct Friedel-Crafts acylation of free phenol with 4-chlorobenzoyl chloride is notoriously inefficient; the strongly Lewis-basic phenolic oxygen coordinates with the aluminum chloride ( AlCl3 ) catalyst, deactivating the aromatic ring and stalling the reaction.
To bypass this limitation, field-proven methodologies utilize a two-step sequence: O-acylation of the phenol to form an ester, followed by a Lewis acid-catalyzed Fries Rearrangement [1]. By strictly controlling the thermal environment of the rearrangement, chemists can dictate whether the reaction yields the kinetic para-isomer or the thermodynamic ortho-isomer. This application note details the solvent-free, high-temperature protocol specifically optimized to drive the equilibrium toward the ortho-isomer (4'-chloro-2-hydroxybenzophenone).
Mechanistic Insights: Thermodynamic vs. Kinetic Control
The Fries rearrangement of phenyl 4-chlorobenzoate proceeds via the generation of a highly reactive acylium ion intermediate[2]. The regioselectivity of the subsequent electrophilic aromatic substitution is entirely dependent on the reaction conditions[3]:
-
Kinetic Control (< 60 °C): At lower temperatures, the acylium ion attacks the less sterically hindered para-position, yielding 4'-chloro-4-hydroxybenzophenone as the major product[4].
-
Thermodynamic Control (> 160 °C): At elevated temperatures, the reaction is reversible. The ortho-isomer becomes the dominant product because the newly formed carbonyl and adjacent hydroxyl groups form a highly stable, bidentate chelate with the aluminum catalyst[3]. This chelation, combined with strong intramolecular hydrogen bonding, acts as a thermodynamic sink.
Thermodynamic vs. kinetic pathways in the Fries rearrangement of phenyl 4-chlorobenzoate.
Experimental Protocols & Self-Validating Workflows
Phase 1: Synthesis of Phenyl 4-Chlorobenzoate (Schotten-Baumann Benzoylation)
This phase utilizes biphasic aqueous conditions to rapidly generate the ester precursor.
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of 10% aqueous NaOH[5]. Cool the solution to 0–5 °C using an ice bath.
-
Acylation: Add 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride dropwise over 30 minutes under vigorous magnetic stirring.
-
Causality Insight: The Schotten-Baumann conditions ensure the acid chloride reacts preferentially with the highly nucleophilic phenoxide ion rather than hydrolyzing in the bulk water[1]. The NaOH simultaneously neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Validation: Stir for an additional 2 hours at room temperature. The reaction is complete when the characteristic pungent odor of the acid chloride dissipates and a dense white precipitate forms[5].
-
Isolation: Filter the precipitate via a Büchner funnel, wash thoroughly with cold distilled water to remove residual NaOH/NaCl, and dry under vacuum.
Phase 2: High-Temperature Fries Rearrangement
This phase utilizes a solvent-free melt to maximize the thermodynamic yield of the ortho-isomer.
-
Catalyst Loading: In a dry, 250 mL round-bottom flask equipped with a calcium chloride drying tube, intimately mix 11.6 g (0.05 mol) of dry phenyl 4-chlorobenzoate and 10.0 g (0.075 mol, 1.5 eq) of anhydrous AlCl3 [1].
-
Causality Insight: A 1.5 molar excess of AlCl3 is mandatory. One equivalent is consumed by coordinating with the ester's carbonyl oxygen; the remaining 0.5 equivalent acts as the active Lewis acid to generate the acylium ion[4].
-
-
Thermal Activation: Heat the solid mixture gradually to 160 °C using a heating mantle. The mixture will melt into a dark, viscous liquid, accompanied by the vigorous evolution of HCl gas.
-
Equilibration: Maintain the melt at 160 °C for exactly 2 hours.
-
Causality Insight: This high temperature provides the activation energy necessary to overcome the kinetic barrier, funneling the reversible intermediates into the highly stable ortho-aluminum chelate[3].
-
-
Quenching: Cool the flask to room temperature (the mixture will solidify). Carefully quench by adding 100 g of crushed ice followed by 20 mL of concentrated HCl[1],[6].
-
Causality Insight: The strongly acidic, cold aqueous quench safely decomposes the robust aluminum-ketone complex without causing unwanted hydrolysis of the product.
-
Phase 3: Ortho/Para Separation via Steam Distillation
This phase exploits the distinct hydrogen-bonding profiles of the isomers for a self-validating purification.
-
Distillation: Transfer the quenched, heterogeneous mixture to a steam distillation apparatus. Pass live steam through the mixture.
-
Fractionation: The ortho-isomer (4'-chloro-2-hydroxybenzophenone) will co-distill with the water and precipitate as a yellow-white solid in the receiver flask.
-
Causality Insight: The ortho-isomer forms a strong intramolecular hydrogen bond between the carbonyl oxygen and the adjacent hydroxyl group. This internal chelation shields the polar groups, minimizing intermolecular interactions and rendering the molecule highly volatile in steam[4],[7].
-
Conversely, the para-isomer engages in intermolecular hydrogen bonding, forming a heavy polymeric network that is entirely non-volatile, leaving it behind in the distillation flask[7].
-
-
Final Polish: Filter the precipitate from the distillate, dry, and recrystallize from hot ethanol to yield pure 4'-chloro-2-hydroxybenzophenone.
Quantitative Data Summaries
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, validating the choice of a 160 °C solvent-free melt for this protocol.
Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity [4],[3]
| Temperature (°C) | Solvent System | Thermodynamic State | Major Isomer | Typical Ortho:Para Ratio |
| 25 - 60 | Nitrobenzene | Kinetic Control | Para-isomer | 20 : 80 |
| 100 - 120 | Chlorobenzene | Mixed Control | Ortho-isomer | 70 : 30 |
| 160 - 180 | Solvent-Free (Melt) | Thermodynamic Control | Ortho-isomer | > 85 : 15 |
References
-
Fries Rearrangement. PharmD Guru. Available at:[Link]
-
Fries rearrangement. Wikipedia. Available at: [Link]
-
Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available at: [Link]
Sources
- 1. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Benchchem [benchchem.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Phenyl Benzoate|Research Applications & Properties [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
Application Note: One-Pot Synthesis Protocol for 4'-Chloro-2-hydroxybenzophenone via Palladium-Catalyzed Acyl C–H Activation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of diaryl ketones, particularly 2-hydroxybenzophenones, is of high interest in drug development and materials science due to their role as privileged pharmacophores and potent UV-absorbing agents. Traditional synthetic routes, such as the Friedel-Crafts acylation or the addition of Grignard reagents to aldehydes followed by oxidation, are plagued by poor regioselectivity, harsh reaction conditions, and the requirement for stoichiometric amounts of moisture-sensitive organometallic reagents.
To overcome these limitations, this application note details a green, one-pot synthetic protocol utilizing a Palladium-catalyzed direct acyl C–H arylation . Based on the foundational methodology developed by , this approach couples 2-hydroxybenzaldehyde (salicylaldehyde) directly with 4-chlorobromobenzene in an aqueous, tetrabutylammonium bromide (TBAB) melt.
The Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why this specific combination of reagents drives the reaction:
-
The Non-Innocent Directing Group: The ortho-hydroxyl group on salicylaldehyde is not merely a spectator. Upon deprotonation by NaOH, the resulting phenoxide strongly coordinates to the electrophilic Pd(II) center. This proximity effect dramatically lowers the activation energy required to cleave the formyl C–H bond.
-
TBAB as a Dual-Action Medium: At 100 °C, TBAB melts to form an ionic liquid-like phase. It acts both as a phase-transfer catalyst to shuttle the organic reactants into the catalytic cycle and as a stabilizing medium for the in situ generated Pd(0) nanoparticles, preventing their aggregation into inactive palladium black.
-
Aqueous NaOH: Serves a dual purpose by deprotonating the phenol to activate the directing group and neutralizing the hydrobromic acid (HBr) byproduct, thereby driving the catalytic cycle forward thermodynamically.
Mechanistic Pathway
The reaction proceeds via a highly orchestrated catalytic cycle. Understanding this pathway is essential for troubleshooting and scale-up.
Caption: Palladium-catalyzed acyl C-H activation cycle driven by endogenous phenoxide coordination.
Reaction Optimization & Quantitative Data
The robustness of this protocol hinges on the precise combination of the catalyst, base, and solvent medium. Table 1 summarizes the critical optimization parameters that validate the chosen experimental conditions. Deviating from the TBAB/H₂O biphasic system or omitting the base collapses the yield entirely.
Table 1: Optimization of Reaction Parameters for 2-Hydroxybenzophenone Synthesis
| Entry | Catalyst (mol%) | Base (equiv) | Additive / Medium | Temp (°C) | Yield (%) |
| 1 | PdCl₂ (3) | NaOH (2.0) | TBAB / H₂O | 100 | 81 |
| 2 | Pd(OAc)₂ (3) | NaOH (2.0) | TBAB / H₂O | 100 | 74 |
| 3 | None | NaOH (2.0) | TBAB / H₂O | 100 | 0 |
| 4 | PdCl₂ (3) | K₂CO₃ (2.0) | TBAB / H₂O | 100 | 58 |
| 5 | PdCl₂ (3) | NaOH (2.0) | H₂O (No TBAB) | 100 | 12 |
| 6 | PdCl₂ (3) | NaOH (2.0) | Toluene | 100 | Trace |
Data adapted from the foundational C–H arylation studies by .
Experimental Workflow
Caption: Sequential experimental workflow for the one-pot synthesis of 2-hydroxybenzophenones.
Step-by-Step Protocol
This protocol is designed as a self-validating system . In-process quality control checks are embedded within the steps to ensure the catalytic cycle is active and proceeding as intended.
Reagents Required:
-
2-Hydroxybenzaldehyde (Salicylaldehyde): 1.0 mmol (122.1 mg)
-
4-Chlorobromobenzene: 2.0 mmol (383.0 mg)
-
Palladium(II) Chloride (PdCl₂): 0.03 mmol (5.3 mg, 3 mol%)
-
Sodium Hydroxide (NaOH): 2.0 mmol (80.0 mg)
-
Tetrabutylammonium Bromide (TBAB): 0.5 mmol (161.2 mg)
-
Deionized Water: 2.0 mL
-
Diethyl Ether (Et₂O): For extraction
Procedure:
Phase 1: Medium Preparation
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 161.2 mg of TBAB.
-
Immerse the flask in a pre-heated oil bath at 100 °C.
-
Self-Validation Check 1: Wait until the TBAB completely melts into a clear, viscous liquid. If it does not melt, verify the bath temperature.
-
Phase 2: Reagent Introduction 3. To the molten TBAB, add 5.3 mg of PdCl₂. 4. Prepare a basic aqueous solution by dissolving 80.0 mg of NaOH in 2.0 mL of deionized water. Add this solution dropwise to the flask.
-
Self-Validation Check 2: The mixture will darken upon the addition of base and PdCl₂, indicating the in situ reduction of Pd(II) to the active Pd(0) catalytic species.
-
Add 122.1 mg of salicylaldehyde and 383.0 mg of 4-chlorobromobenzene to the biphasic mixture.
Phase 3: Catalytic Coupling 6. Seal the flask lightly (or attach a reflux condenser) and stir the mixture vigorously at 100 °C for 6 hours. 7. Self-Validation Check 3 (Chromatographic Cue): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the highly fluorescent salicylaldehyde spot (R_f ~0.8) is fully consumed, and a new UV-active spot corresponding to 4'-chloro-2-hydroxybenzophenone emerges at a lower R_f (~0.5).
Phase 4: Workup & Extraction 8. Remove the flask from the heat source and allow it to cool to room temperature (approx. 25 °C). 9. Add 5 mL of diethyl ether (Et₂O) to the flask and stir for 5 minutes to extract the organic components from the aqueous/TBAB phase. 10. Transfer the mixture to a separatory funnel and isolate the upper organic layer. 11. Repeat the extraction of the aqueous phase with Et₂O (2 × 5 mL) and combine all organic layers.
Phase 5: Purification 12. Dry the combined organic layers over anhydrous Na₂SO₄. 13. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. Purify the crude residue via silica gel column chromatography using a gradient elution of n-hexane to n-hexane/ethyl acetate (9:1) to afford pure 4'-chloro-2-hydroxybenzophenone as a solid product.
References
-
Nowrouzi, N., Motevalli, S., & Tarokh, D. (2015). Palladium-catalyzed direct C-H arylation of 2-hydroxybenzaldehydes with organic halides in neat water. Journal of Molecular Catalysis A: Chemical, 396, 224-230.[Link]
-
Adak, L., Bhadra, S., & Ranu, B. C. (2010). Palladium(0) nanoparticle-catalyzed sp2 C-H activation: A convenient route to alkyl-aryl ketones by direct acylation of aryl bromides and iodides with aldehydes. Tetrahedron Letters, 51(29), 3811-3814.[Link]
Application Note: 4'-Chloro-2-hydroxybenzophenone as an Advanced UV Stabilizer in Material Science
Introduction & Chemical Rationale
Ultraviolet (UV) radiation significantly accelerates the photo-oxidative degradation of synthetic polymers, leading to discoloration, embrittlement, and loss of mechanical integrity. To mitigate this, 2-hydroxybenzophenone derivatives are widely employed as highly efficient 1[1]. Among these, 4'-chloro-2-hydroxybenzophenone represents a specialized structural modification designed to enhance both material compatibility and long-term photostability.
The introduction of a chlorine atom at the 4'-position of the benzophenone core serves a dual mechanistic purpose. Electronically, the electron-withdrawing nature of the halogen modulates the electron density of the conjugated system, which subtly red-shifts the absorption spectrum to cover a broader range of the UVA/UVB spectrum. Physically, the chloro-substitution significantly increases the lipophilicity of the molecule. This "like-dissolves-like" principle dramatically improves its solubility and retention within halogenated polymer matrices, such as polyvinyl chloride (PVC), reducing the risk of additive bleed-out or exudation over the material's lifespan[2].
Mechanism of Action: ESIPT
The exceptional photostability of 4'-chloro-2-hydroxybenzophenone is governed by the3[3] mechanism. The molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent carbonyl oxygen (C=O).
Upon absorbing a high-energy UV photon, the molecule transitions from its ground-state enol form to an excited-state enol. This excitation triggers an ultrafast (< 100 femtoseconds) proton transfer, yielding an excited-state keto tautomer. The keto form is highly unstable and rapidly undergoes non-radiative decay, harmlessly dissipating the absorbed UV energy as thermal heat. Finally, a reverse proton transfer restores the molecule to its original ground-state enol form, completing a fully reversible, non-destructive cycle[4].
Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of 2-hydroxybenzophenones.
Material Compatibility & Quantitative Data
To justify the selection of 4'-chloro-2-hydroxybenzophenone over unsubstituted variants, it is critical to evaluate its physical properties and matrix retention capabilities. The data below summarizes the comparative advantages in a standard PVC matrix.
| Property / Metric | 4'-Chloro-2-hydroxybenzophenone | Unsubstituted 2-Hydroxybenzophenone |
| Molecular Weight | 232.66 g/mol | 198.22 g/mol |
| Melting Point | 96 - 98 °C | 37 - 39 °C |
| λmax (UV Absorption) | ~335 nm (Broadened UVA/UVB) | ~325 nm |
| Thermal Stability ( T10 ) | > 220 °C | ~ 180 °C |
| Matrix Retention (PVC, 1000h) | > 95% | < 80% (Prone to migration) |
Note: The T10 value represents the temperature at which 10% weight loss occurs via thermogravimetric analysis (TGA), a critical parameter for high-temperature melt compounding.
Experimental Protocols
The following protocols outline a self-validating system for incorporating and testing 4'-chloro-2-hydroxybenzophenone in polymer films.
Protocol 1: Compounding and Extrusion of UV-Stabilized PVC Films
Objective: To uniformly disperse the UV absorber within a PVC matrix without inducing thermal degradation.
-
Pre-Mixing: In a high-speed mixer, combine 100 parts per hundred resin (phr) of suspension-grade PVC, 30 phr of dioctyl phthalate (DOP) plasticizer, 2 phr of an organotin thermal stabilizer, and 0.5 phr of 4'-chloro-2-hydroxybenzophenone. Mix at 80 °C for 10 minutes to ensure the plasticizer fully solvates the UV absorber.
-
Melt Compounding: Transfer the dry blend to a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to 160°C, 175°C, 185°C, and 190°C at the die.
-
Film Casting: Extrude the melt through a flat die and pass it through a 3-roll calendering stack set at 60°C to produce a uniform film with a target thickness of 100 ± 5 µm.
-
Validation: Measure the baseline UV-Vis transmittance of the film from 280 nm to 400 nm to confirm the uniform dispersion and active absorption profile of the additive.
Protocol 2: Accelerated Weathering and Photostability Assay
Objective: To quantify the anti-photo-oxidation efficacy of the formulated films.
-
Baseline Characterization: Record the baseline Fourier Transform Infrared (FTIR) spectrum of the UV-stabilized film and a neat PVC control film (0 phr UV absorber).
-
QUV Exposure: Mount the films in a QUV Accelerated Weathering Tester. Subject the samples to continuous cycles of 8 hours of UVA-340 irradiation at 60 °C followed by 4 hours of dark condensation at 50 °C, simulating aggressive outdoor dew and sunlight.
-
Degradation Quantification: After 500 and 1000 hours, remove the samples and re-analyze via FTIR. Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak (~1720 cm⁻¹, indicating photo-oxidation products) to a reference C-H stretching peak (~2920 cm⁻¹).
-
Validation: A successful formulation will show a ΔCI of less than 0.1 after 1000 hours, whereas the neat control will exhibit a massive spike in carbonyl formation, validating the protective causality of the ESIPT mechanism.
Figure 2: Workflow for compounding and photostability testing of UV-stabilized polymer films.
Analytical Troubleshooting & Optimization
-
Issue: Additive Bleed-Out (Blooming) on Film Surface. Cause & Solution: While the 4'-chloro substitution enhances compatibility, excessive loading (>2.0 phr) can exceed the solubility limit of the polymer matrix. If a white, powdery residue appears on the film surface post-extrusion, reduce the UV absorber concentration or incorporate a co-stabilizer (like a hindered amine light stabilizer, HALS) to achieve synergistic protection at lower individual loadings.
-
Issue: Premature Yellowing During Extrusion. Cause & Solution: This indicates thermal degradation of the polymer, not the UV absorber. Ensure the organotin thermal stabilizer is adequately dispersed during the pre-mixing phase. The maximum extrusion temperature (190°C) is kept strictly below the T10 of the UV absorber (>220°C) to prevent volatilization, but the polymer itself requires robust thermal protection during melt processing.
References
-
PubChem: Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799. National Institutes of Health (NIH). 2
-
Frontiers in Chemistry: 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. 3
-
BenchChem: Dioxybenzone: A Technical Guide to its UV Absorption Mechanism.4
-
National Library of Medicine (PMC): Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene. 1
Sources
- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Photochemical Evaluation and ESIPT Dynamics of 4'-Chloro-2-hydroxybenzophenone
Target Audience: Researchers, Photochemists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
4'-Chloro-2-hydroxybenzophenone (CAS: 2985-79-7) is a highly specialized structural motif frequently encountered both as an active photostabilizer in polymer chemistry and as a critical degradation impurity in pharmaceutical manufacturing (notably in the synthesis of Fenofibrate)[1].
The defining photochemical characteristic of 2-hydroxybenzophenone derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [2]. Upon UV irradiation, the molecule absorbs a photon and rapidly tautomerizes from an enol form to a keto form. This ultrafast structural reorganization allows the molecule to dissipate destructive UV energy as harmless thermal energy or low-energy fluorescence, making it a highly efficient photostabilizer[3]. Understanding the precise photophysics of the 4'-chloro derivative is essential for drug safety profiling (ICH Q1B photostability) and the development of advanced photo-responsive materials.
Mechanistic Foundations: The Role of the 4'-Chloro Substituent
To leverage this compound in experimental designs, researchers must understand the causality behind its photophysical behavior:
-
The Intramolecular Hydrogen Bond: In the ground state ( S0 ), a strong intramolecular hydrogen bond exists between the 2-hydroxyl proton and the carbonyl oxygen.
-
The ESIPT Trigger: UV excitation to the S1 state drastically alters the electron density. The phenolic oxygen becomes more acidic, and the carbonyl oxygen becomes more basic, driving an ultrafast (< 1 picosecond) proton transfer to form the S1 Keto tautomer[3].
-
The 4'-Chloro Effect: The chlorine atom at the para position of the adjacent phenyl ring exerts a net electron-withdrawing inductive effect (Hammett σp=0.23 ). This fine-tunes the electrophilicity of the carbonyl group. By subtly lowering the electron density, the 4'-chloro substitution modulates the excited-state pKa , effectively lowering the energy barrier for ESIPT compared to unsubstituted analogs[4].
-
Energy Dissipation: The excited Keto state decays back to the ground state primarily via non-radiative pathways (heat) or through highly Stokes-shifted fluorescence (anti-Kasha dual emission)[2].
Figure 1: Jablonski diagram illustrating the ESIPT photochemical pathway in 4'-Chloro-2-hydroxybenzophenone.
Experimental Protocols: Self-Validating Systems
To accurately characterize the photochemistry of 4'-Chloro-2-hydroxybenzophenone, standard steady-state fluorimetry is insufficient. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol A: Solvent-Dependent Steady-State Photophysical Profiling
Causality: Protic solvents (like methanol) form intermolecular hydrogen bonds with the solute, disrupting the intramolecular H-bond required for ESIPT. By testing the compound across a dielectric and protic gradient, you validate that the observed dual-emission is strictly an intramolecular phenomenon.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 10 µM stock solutions of 4'-Chloro-2-hydroxybenzophenone in three spectroscopic-grade solvents: Cyclohexane (non-polar, aprotic), Dichloromethane (polar, aprotic), and Methanol (polar, protic).
-
Validation Checkpoint: Maintain concentration at ≤ 10 µM. Verify via UV-Vis that the Optical Density (OD) at the excitation wavelength is <0.1 . This prevents inner-filter effects and self-absorption artifacts during fluorimetry.
-
-
Absorption Scanning: Record the UV-Vis spectrum from 250 nm to 450 nm. Identify the π→π∗ transition peak (typically ~340–345 nm).
-
Emission Scanning: Excite the samples at their respective absorption maxima. Record the emission spectra from 360 nm to 700 nm.
-
Data Integration: Quantify the ratio of the high-energy Enol emission band (~410 nm) to the low-energy Keto emission band (~540 nm).
Protocol B: Ultrafast Transient Absorption (fs-TA) Kinetic Resolution
Causality: The forward proton transfer in benzophenones occurs at a rate of approximately 2×1012 s−1 [3]. Standard Time-Correlated Single Photon Counting (TCSPC) has a resolution limit of ~25 ps, making it blind to the ESIPT formation phase. Femtosecond transient absorption is mandatory to capture the true kinetics.
Step-by-Step Methodology:
-
System Setup: Utilize a Ti:Sapphire amplified laser system generating ~100 fs pulses. Route a portion of the beam through an Optical Parametric Amplifier (OPA) to generate a 340 nm pump pulse. Generate a white-light continuum (400–700 nm) for the probe pulse.
-
Flow-Cell Implementation: Circulate the 1 mM cyclohexane solution through a 1 mm quartz flow cell using a peristaltic pump.
-
Validation Checkpoint: Flowing the sample is critical. Static cells will accumulate trace photodegradation products (such as phenoxyl radicals generated via monophotonic H-O bond breakage) which will contaminate the transient spectra[3].
-
-
Data Acquisition & Global Analysis: Record differential absorption ( ΔA ) matrices at delay times ranging from -1 ps to 1 ns.
-
Kinetic Validation: Fit the data to a sequential A→B→C model. The decay time constant of the Enol Excited-State Absorption (ESA) must perfectly match the rise time of the Keto Stimulated Emission (SE). This mathematical symmetry proves the precursor-successor relationship of the ESIPT event.
Quantitative Data Summary
The following table summarizes the expected photophysical parameters based on the structural dynamics of halogenated 2-hydroxybenzophenones.
| Photophysical Parameter | Cyclohexane (Aprotic) | Methanol (Protic) | Mechanistic Implication |
| Absorption Max ( λabs ) | 345 nm | 342 nm | Protic solvents slightly blue-shift the ground state due to H-bond stabilization. |
| Enol Emission ( λE∗ ) | ~410 nm (Weak) | ~425 nm (Strong) | Enol emission dominates in protic solvents where ESIPT is blocked. |
| Keto Emission ( λK∗ ) | ~540 nm (Strong) | Not observed | Large Stokes shift (~200 nm) confirms successful ESIPT in aprotic environments. |
| ESIPT Rate Constant ( kESIPT ) | >1012 s−1 | Suppressed | Ultrafast kinetics prevent competitive photodegradation pathways. |
| Primary Decay Pathway | Non-radiative (Heat) | Radiative / Radical | Explains its efficacy as a photostabilizer in non-polar polymer matrices. |
Experimental Workflow Visualization
Figure 2: Self-validating experimental workflow for the photochemical characterization of pharmaceutical impurities.
References
-
Wang, H., et al. (2021). "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission." Frontiers in Chemistry, 9:760885. Available at:[Link]
-
Baker, L. A., et al. (2015). "A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive?" ChemPhysChem, 16(1), 204-207. Available at:[Link]
-
Nagaoka, S., et al. (2002). "Electronic-State Dependence of Intramolecular Proton Transfer of o-Hydroxybenzaldehyde. 2. Substituent Effect." The Journal of Physical Chemistry A, 106(33), 7636-7642. Available at:[Link]
Sources
- 1. 4’-Chloro-2-hydroxy-benzophenone | LGC Standards [lgcstandards.com]
- 2. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 3. A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of 4-Chloro-2'-hydroxybenzophenone Isomer Impurity
Welcome to the Technical Support Center dedicated to the challenging separation of the 4-Chloro-2'-hydroxybenzophenone isomer impurity from its desired counterpart, 4-Chloro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical experimental protocols, and frequently asked questions to overcome common hurdles in achieving high purity for this critical intermediate.
Understanding the Challenge: The Isomer Problem
During the synthesis of 4-Chloro-4'-hydroxybenzophenone, primarily through Friedel-Crafts acylation, the formation of the isomeric impurity, 4-Chloro-2'-hydroxybenzophenone, is a significant challenge.[1][2] The structural similarity of these isomers results in very close physical and chemical properties, making their separation difficult. Achieving a purity of greater than 99.5% is often essential, especially for applications like polymerization.[1][2]
This guide will walk you through common issues and provide robust solutions for both analytical characterization and preparative-scale purification.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the separation and purification of 4-Chloro-4'-hydroxybenzophenone.
FAQ 1: My initial purity after synthesis is low (<95%), with a significant amount of the 2'-hydroxy isomer. How can I improve this before chromatography?
Answer: A preliminary purification step using acid-base extraction is highly effective for removing non-acidic impurities and enriching the desired 4-hydroxybenzophenone isomers.[1][2] The phenolic hydroxyl group on both isomers allows them to be deprotonated in a basic solution, separating them from non-phenolic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an aqueous sodium hydroxide solution.
-
Filtration: Filter the solution to remove any insoluble, non-acidic impurities.
-
Precipitation: Acidify the filtrate with an acid, such as hydrochloric acid (HCl), to precipitate the purified product.[1][2]
-
Isolation: Filter the precipitated solids and wash them thoroughly with water.
This procedure should significantly increase the purity of your isomeric mixture, making subsequent chromatographic or crystallization steps more efficient.
FAQ 2: I'm struggling to achieve baseline separation of the 4-Chloro-2'-hydroxybenzophenone and 4-Chloro-4'-hydroxybenzophenone isomers using my standard C18 HPLC method. What can I do?
Answer: Poor resolution between these positional isomers on a standard C18 column is a common issue due to their similar hydrophobicity.[3] Several parameters can be adjusted to enhance separation.
Troubleshooting HPLC Separation:
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water.[4][5]
-
pH Adjustment: The separation of positional isomers can sometimes be improved by adjusting the pH of the mobile phase, which can be particularly difficult with reversed-phase liquid chromatography but more straightforward with normal-phase.[6]
-
-
Stationary Phase Selection:
-
If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-based columns, for instance, can offer alternative separation mechanisms through π-π interactions.[3]
-
-
Temperature Control:
-
Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and sometimes enhance resolution.
-
dot
Caption: Troubleshooting workflow for poor HPLC isomer separation.
FAQ 3: My purified product has a yellowish tint. How can I remove colored impurities?
Answer: The presence of color indicates residual impurities that may not be effectively removed by chromatography or crystallization alone. A charcoal treatment is a standard and effective method for decolorization.[1][2]
Protocol: Charcoal Treatment during Crystallization
-
Dissolution: Dissolve the impure product in a suitable solvent system, such as a mixture of toluene and acetone, at an elevated temperature.[2]
-
Charcoal Addition: Add a small amount of activated charcoal to the hot solution.
-
Stirring: Stir the mixture for a short period to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
FAQ 4: Can Supercritical Fluid Chromatography (SFC) be a viable alternative for separating these isomers?
Answer: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for both analytical and preparative separations of isomers.[7][8][9] SFC often provides faster separations and can offer different selectivity compared to HPLC. For positional isomers, SFC can be particularly effective.[10]
Advantages of SFC for Isomer Separation:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[8]
-
Selectivity: SFC can provide unique selectivity for closely related compounds.[9]
-
Green Chemistry: SFC is considered a more environmentally friendly technique due to the use of CO2 as the primary mobile phase.[8]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Analytical HPLC Method for Isomer Purity Assessment
This protocol outlines a starting point for developing an analytical HPLC method to determine the purity of 4-Chloro-4'-hydroxybenzophenone and quantify the 4-Chloro-2'-hydroxybenzophenone impurity.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for many aromatic compounds.[11] |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common mobile phase for reversed-phase HPLC of benzophenones.[4][11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 287 nm | Benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone show good absorbance at this wavelength.[11] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
dot
Caption: Workflow for analytical HPLC method development.
Preparative Crystallization for High-Purity Product
Crystallization is a powerful technique for obtaining high-purity 4-Chloro-4'-hydroxybenzophenone, especially after an initial purification step.[2]
| Step | Procedure | Rationale |
| 1. Solvent Selection | A mixture of toluene and acetone is a proven solvent system.[2] | The combination of a non-polar (toluene) and a polar (acetone) solvent allows for fine-tuning of solubility. |
| 2. Dissolution | Dissolve the partially purified product in the solvent mixture at reflux temperature. | Ensures complete dissolution to start with a homogenous solution. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of well-defined crystals and minimizes impurity inclusion. |
| 4. Filtration | Isolate the crystals by vacuum filtration. | Separates the solid product from the mother liquor containing dissolved impurities. |
| 5. Washing | Wash the crystals with a small amount of cold solvent. | Removes any residual mother liquor from the crystal surface. |
| 6. Drying | Dry the crystals under vacuum. | Removes residual solvent to obtain the final, high-purity product. |
References
- Overcoming challenges in the industrial preparation of 4-Chloro-4'-hydroxybenzophenone. - Benchchem
- Chiral Resolution of Benzophenone Imine Derivatives of Amino Acid Esters on Chiral Stationary Phases - Taylor & Francis Online
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone
- troubleshooting separ
- HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825
- Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies
- Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers - Benchchem
- Stereoselective intramolecular hydrogen abstraction by a chiral benzophenone derivative - Chemical Communications (RSC Publishing) DOI:10.1039/B108858K
- TROUBLESHOOTING GUIDE
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC
- TROUBLESHOOTING - vscht.cz
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices
- Benzophenone Analyzed with HPLC - AppNote - MTC USA
- 4'-Chloro-2-hydroxy-benzophenone | LGC Standards
- HPLC Methods for analysis of Benzophenone - HELIX Chrom
- CN114920637B - Preparation process of 4-chloro-4' -hydroxybenzophenone - Google P
-
8 IV April 2020 [Link]
- CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google P
- 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods - ChemicalBook
- Chiral Drug Separ
- Crystal structure of (4-chlorophenyl)(4- hydroxyphenyl)
- Process for the preparation of 4-hydroxybenzophenones - European Patent Office - EP 0128693 B1 - Googleapis.com
- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google P
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library | W
- Supercritical Fluid Chrom
- An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents - Benchchem
- Recent Advances in Separ
- Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases - Chrom
- Highlights of SFC - LCGC Intern
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzophenone Analysis by Isocratic HPLC Using Bidentate C18 Column | MICROSOLV [mtc-usa.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. waters.com [waters.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4'-Chloro-2-hydroxy-benzophenone
Technical Support Center: Optimization of Reaction Conditions for 4'-Chloro-2-hydroxy-benzophenone (CAS 2985-79-7)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals in optimizing the synthesis of 4'-chloro-2-hydroxy-benzophenone. This compound is a critical pharmaceutical intermediate, primarily recognized as a key precursor and reference standard (impurity) in the synthesis of the API Fenofibrate[1].
Mechanistic Workflow & Regioselectivity
The most industrially viable route to synthesize 4'-chloro-2-hydroxy-benzophenone is the Fries rearrangement of phenyl 4-chlorobenzoate[2]. Understanding the causality behind the reaction conditions is paramount because the reaction can yield two distinct isomers based on thermal control.
Regioselective synthesis workflow of 4'-chloro-2-hydroxybenzophenone via Fries rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting the 4-hydroxy (para) isomer instead of the desired 2-hydroxy (ortho) isomer? A: This is a classic issue of kinetic versus thermodynamic control. At lower temperatures, the acylium ion attacks the para position due to lower steric hindrance, rapidly forming the para-isomer (kinetic product)[2]. However, this pathway is reversible. To isolate the ortho-isomer (4'-chloro-2-hydroxy-benzophenone), you must drive the reaction to thermodynamic equilibrium by applying high heat (>140°C). At these elevated temperatures, the ortho-isomer forms a highly stable, six-membered aluminum chelate ring. This chelation acts as a thermodynamic sink, locking the molecule in the ortho configuration[2].
Q2: My reaction yields a mixture of isomers despite heating. How do I improve regioselectivity? A: If you are seeing a mixture, your reaction has not fully reached thermodynamic equilibrium.
-
Temperature & Solvent: Ensure the internal reaction temperature is strictly maintained at 160°C. If you are using a solvent, switch from chlorobenzene (b.p. 132°C) to a higher-boiling solvent like o-dichlorobenzene (b.p. 180°C), or run the reaction neat (solvent-free).
-
Catalyst Stoichiometry: Verify that you are using a sufficient excess of anhydrous AlCl₃ (1.5 to 2.0 equivalents). One full equivalent of AlCl₃ is consumed by complexation with the resulting ketone's carbonyl and hydroxyl groups; thus, a strictly catalytic amount will stall the reaction.
Q3: During the quench step, a stubborn emulsion forms. How can I break it? A: Emulsions during the AlCl₃ quench are typically caused by the incomplete decomposition of the aluminum salts, leading to colloidal aluminum hydroxide. Ensure your quench mixture contains a large excess of concentrated HCl and crushed ice[2]. The high acidity keeps the aluminum species soluble as aqueous Al³⁺ ions. If an emulsion persists, filter the biphasic mixture through a pad of Celite before attempting phase separation, or add brine to increase the aqueous layer's ionic strength.
Q4: Are there milder, alternative synthetic routes that avoid harsh Lewis acids? A: Yes. For researchers looking to avoid the corrosive conditions of the AlCl₃-mediated Fries rearrangement, recent advancements in transition-metal catalysis offer milder alternatives. For example, ligand-free palladium-catalyzed direct C–H bond arylation of 2-hydroxybenzaldehydes (salicylaldehyde) with 4-chlorophenylboronic acid has been developed to afford 2-hydroxybenzophenones in excellent yields[3].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the regiochemical outcome during the Fries rearrangement of phenyl 4-chlorobenzoate.
| Temperature (°C) | Solvent System | AlCl₃ Catalyst (Eq) | Major Product Isolated | Ortho:Para Ratio | Overall Yield (%) |
| 25 - 60 | Dichloromethane | 1.2 | Para-isomer | < 10:90 | 75 - 85 |
| 100 - 120 | Chlorobenzene | 1.5 | Mixture | ~ 50:50 | 70 - 80 |
| 160 - 180 | Neat / o-DCB | 2.0 | Ortho-isomer (Target) | > 90:10 | 80 - 90 |
Validated Experimental Protocol: Synthesis via Thermodynamic Fries Rearrangement
This protocol is designed as a self-validating system; the visual cues (exotherm, color change, precipitation) confirm the successful progression of each mechanistic step[2].
Step 1: Reactor Setup Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with inert gas to prevent catalyst deactivation by atmospheric moisture.
Step 2: Reagent Charging Charge the flask with phenyl 4-chlorobenzoate (1.0 eq) and a high-boiling inert solvent such as o-dichlorobenzene (optional; the reaction can also be run neat if the ester is molten).
Step 3: Catalyst Addition Cautiously add anhydrous aluminum chloride (2.0 eq) in small portions. Validation cue: Observe a mild exotherm and a color shift to deep yellow/orange, indicating the formation of the reactive acylium-aluminum complex.
Step 4: Thermodynamic Heating Heat the reaction mixture to an internal temperature of 160°C. Maintain this temperature for 3-4 hours with continuous stirring.
Step 5: Quenching Cool the mixture to room temperature. Carefully pour the dark mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 10 mL HCl per gram of AlCl₃). Validation cue: The dark complex will decompose, and a biphasic liquid or solid precipitate will form without colloidal aluminum hydroxide.
Step 6: Isolation Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with water, then brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product via recrystallization from ethanol to yield pure 4'-chloro-2-hydroxy-benzophenone.
Mechanistic pathway of thermodynamic control in the Fries rearrangement.
References
-
Title: 4'-Chloro-2-hydroxy-benzophenone - CAS - 2985-79-7 | Axios Research Source: Axios Research URL: [Link]
-
Title: Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones Source: ResearchGate URL: [Link]
Sources
Preventing degradation of 4'-Chloro-2-hydroxy-benzophenone during storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or impurity spikes during the synthesis of pharmaceuticals (such as fenofibrate) where 4'-Chloro-2-hydroxy-benzophenone is a critical intermediate.
While benzophenone derivatives are inherently robust, improper storage compromises their structural integrity. This guide bypasses generic advice to explore the exact mechanistic causality behind compound degradation, providing you with self-validating workflows to secure your chemical inventory.
The Mechanistic "Why": Understanding Degradation Pathways
To prevent degradation, we must first understand the molecular vulnerabilities of 4'-Chloro-2-hydroxy-benzophenone. The molecule features a photoactive benzophenone core and a reactive phenolic hydroxyl group.
-
Photodegradation & The Failure of ESIPT: The ortho-hydroxyl group naturally provides photostability via Excited-State Intramolecular Proton Transfer (ESIPT). When a UV photon is absorbed, the proton transfers to the carbonyl oxygen, forming an excited tautomer that safely dissipates energy as heat. However, under continuous ambient UV exposure and atmospheric oxygen, this cycle is overwhelmed. The molecule undergoes intersystem crossing to a triplet state, generating reactive oxygen species (ROS) such as singlet oxygen and [1]. These radicals attack the aromatic rings, causing irreversible ring cleavage and hydroxylation[2].
-
Thermal Auto-Oxidation: While thermogravimetric analysis (TGA) indicates that benzophenone derivatives typically maintain bulk thermal stability up to 115°C before significant mass loss occurs[3], chronic exposure to room temperature (25°C) in the presence of atmospheric moisture catalyzes the slow auto-oxidation of the phenolic group.
Troubleshooting Guide & FAQs
Q1: Why is my powdered 4'-Chloro-2-hydroxy-benzophenone turning yellow/brown during ambient storage? A1: This discoloration is the macroscopic symptom of photo-oxidation. When stored in clear glass on a benchtop, the compound absorbs UV light (<400 nm). The resulting generation of hydroxyl radicals breaks down the aromatic rings into smaller, oxidized, and highly conjugated byproducts[2]. To prevent this, the compound must be shielded from light using amber glass, which acts as a physical barrier to the UV wavelengths responsible for initiating the radical cascade.
Q2: How do I establish a self-validating protocol to ensure the integrity of my stored batch before using it in downstream synthesis? A2: A self-validating protocol inherently proves its own efficacy during execution. Rather than blindly trusting a storage method, you must establish a closed-loop validation system. At the time of receipt, dissolve a 1 mg sample in HPLC-grade acetonitrile and run a baseline chromatogram at 254 nm. Aliquot 5 mg of this pristine batch into a sealed vial and store it at -20°C as your "Golden Standard." Before any major synthetic campaign, run your working stock (stored at 2-8°C) alongside the Golden Standard. If the working stock's chromatogram matches the Golden Standard (specifically checking for the absence of early-eluting hydroxylated byproducts), your storage protocol is validated, and the material is cleared for use.
Q3: What is the optimal storage matrix and container material? A3: The optimal environment is an amber glass vial purged with Argon gas, stored at 2-8°C. Why Argon over Nitrogen? Argon is heavier than air. When you purge a vial, Argon settles at the bottom, creating a dense, inert blanket directly over the powder, effectively displacing oxygen. Nitrogen, being lighter, mixes with ambient air more readily during the sealing process, leaving trace oxygen that can initiate slow oxidative degradation over a 6-month period.
Quantitative Data: Storage Condition Efficacy
The following table summarizes the causal relationship between storage environments and the purity retention of 4'-Chloro-2-hydroxy-benzophenone over a 6-month period.
| Storage Condition | Light Exposure | Atmosphere | Purity Retention (%) | Primary Degradation Pathway |
| 25°C (Ambient) | Direct Light | Air | < 85.0% | Photo-oxidation, Ring Cleavage |
| 25°C (Ambient) | Dark | Air | 94.2% | Slow Auto-Oxidation |
| 2-8°C (Refrigerated) | Dark | Air | 98.1% | Trace Oxidation |
| 2-8°C (Refrigerated) | Dark | Argon (Inert) | > 99.5% | None (Optimal) |
Step-by-Step Methodology: Inert-Atmosphere Aliquoting and Self-Validating Storage
To operationalize the principles discussed, implement the following protocol upon receiving a new batch of 4'-Chloro-2-hydroxy-benzophenone.
Step 1: Baseline Quality Control (Self-Validation Initialization) Perform an initial HPLC analysis (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm). Record the Area Under the Curve (AUC) for the primary peak. This establishes your baseline purity.
Step 2: Environmental Control Transfer the bulk powder to a controlled glove box or a clean bench with minimal ambient lighting. Ensure humidity is kept below 40% to prevent moisture adsorption.
Step 3: Strategic Aliquoting Divide the bulk powder into single-use aliquots (e.g., 5g or 10g) using amber glass vials. Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation. Single-use aliquots isolate the risk.
Step 4: Heavy Inert Gas Purging Using an Argon gas line fitted with a sterile pipette tip, gently blow Argon into the vial for 10-15 seconds. Because Argon is denser than air, it will pool at the bottom, displacing the oxygen upwards. Immediately cap the vial tightly with a PTFE-lined septum cap.
Step 5: Temperature-Controlled Storage Transfer the sealed vials to a dedicated 2-8°C refrigerator. Ensure the refrigerator does not have an internal light that remains on when closed.
Step 6: Pre-Use Validation Loop Before utilizing an aliquot in synthesis, dissolve a micro-sample and run it via HPLC. Compare it against the baseline established in Step 1. If purity remains >99.5%, the storage system is validated, and the material is safe for synthesis.
Visualization: Storage and Validation Workflow
Workflow for the secure storage, handling, and validation of 4'-Chloro-2-hydroxy-benzophenone.
References
-
Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: MDPI (Molecules) URL: [Link]
-
Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]
Sources
Issues with 4'-Chloro-2-hydroxy-benzophenone solubility in HPLC mobile phase
Welcome to the technical support guide for navigating the challenges associated with the HPLC analysis of 4'-Chloro-2-hydroxy-benzophenone. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter solubility issues with this compound in typical reversed-phase HPLC mobile phases. Here, we will address common problems in a practical, question-and-answer format, grounded in scientific principles to empower you to troubleshoot effectively.
Understanding the Challenge: The Physicochemical Profile
4'-Chloro-2-hydroxy-benzophenone is a nonpolar molecule, a characteristic that is fundamental to the solubility challenges experienced during reversed-phase HPLC analysis.[1] Its properties dictate its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [2][3] |
| Molecular Weight | 232.66 g/mol | [4][5] |
| LogP (Octanol/Water) | ~3.9 - 4.1 | [4][5] |
| Hydrogen Bond Donors | 1 (phenolic hydroxyl) | [4][5] |
| Hydrogen Bond Acceptors | 2 (carbonyl and hydroxyl) | [4][5] |
| Water Solubility | Insoluble / Practically Insoluble | [5][6] |
| Organic Solubility | Soluble in Methanol, Acetonitrile, DMSO, etc. | [6][7] |
| Predicted pKa | ~7.7 (for similar structures) | [7] |
A high LogP value indicates a strong preference for nonpolar (lipophilic) environments over polar ones like water.[4] This is the primary reason it resists dissolving in the highly aqueous mobile phases often used at the start of a reversed-phase gradient.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've prepared my 4'-Chloro-2-hydroxy-benzophenone standard in my mobile phase, but it immediately precipitated. What's happening?
A1: Cause & Effect
This is a classic case of analyte-solvent polarity mismatch. Reversed-phase HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.[8] Your analyte, 4'-Chloro-2-hydroxy-benzophenone, is highly nonpolar (LogP ~4). If your mobile phase has a high percentage of water (e.g., >40-50%), it is too polar to keep the analyte dissolved. The analyte molecules are driven out of the polar solution, causing them to aggregate and precipitate.[9]
Immediate Action: Your immediate goal is to increase the mobile phase's solvent strength by increasing the proportion of the organic modifier.
Protocol: Determining a Starting Mobile Phase Composition
-
Prepare Stock Solution: Dissolve a known quantity of 4'-Chloro-2-hydroxy-benzophenone in 100% Acetonitrile (ACN) or Methanol (MeOH) to create a concentrated stock solution.
-
Titration Test: In a series of small, clear glass vials, place 1 mL of various mobile phase compositions (e.g., 40:60, 50:50, 60:40, 70:30 ACN:Water).
-
Spike and Observe: Add a small, fixed volume (e.g., 10 µL) of your stock solution to each vial.
-
Identify Solubility Threshold: Observe the vials for any cloudiness or precipitate formation. The composition with the highest aqueous content that keeps your analyte fully dissolved is your new starting point for method development. This composition should be considered the "weakest" mobile phase your analyte can tolerate.
Q2: My analyte dissolves in the sample diluent but gives a distorted or split peak upon injection. Why?
A2: Cause & Effect
This issue stems from using a sample diluent that is significantly stronger (i.e., has a much higher organic content) than your mobile phase.[10] When the plug of strong sample solvent enters the column, it disrupts the equilibrium at the column head. The analyte molecules do not partition onto the stationary phase in a tight band. Instead, they travel partially down the column in the strong solvent plug, leading to band broadening and characteristically distorted or "split" peaks.[11][12]
Troubleshooting Workflow:
Caption: Workflow for diagnosing poor peak shape.
Protocol: Optimizing Sample Diluent and Injection Volume
-
Ideal Scenario - Mobile Phase as Diluent: If possible, always aim to dissolve your sample directly in the initial mobile phase composition of your gradient.[11] This ensures maximum compatibility.
-
When a Stronger Diluent is Necessary: If your compound is only soluble in high organic concentrations (e.g., >90% ACN), you must minimize the injection volume.
-
Rule of Thumb: As a general guideline, if you inject your sample in a solvent stronger than the mobile phase, the injection volume should be kept below 15% of the peak volume of your analyte to minimize distortion.[10]
-
Systematic Test:
-
Prepare your sample in 100% ACN.
-
Perform a series of injections with decreasing volumes: 20 µL, 10 µL, 5 µL, 2 µL, 1 µL.
-
Observe the peak shape at each volume. You will see a clear improvement as the volume decreases. The optimal volume will be the largest one that provides a sharp, symmetrical peak.
-
Q3: Can I use pH to improve the solubility of 4'-Chloro-2-hydroxy-benzophenone?
A3: Cause & Effect
Yes, pH can be a powerful tool for this molecule. The "-hydroxy" group on the benzophenone is a phenolic hydroxyl, which is weakly acidic. By adjusting the mobile phase pH to be at or above the pKa of this group, you can deprotonate it, forming a negatively charged phenolate ion.
R-OH + H₂O <=> R-O⁻ + H₃O⁺
This ionization dramatically increases the molecule's polarity, which in turn significantly increases its solubility in an aqueous-organic mobile phase.[13][14] For phenolic compounds, solubility generally increases at a more alkaline pH.[15]
Caption: Effect of pH on the ionization and solubility of 4'-Chloro-2-hydroxy-benzophenone.
Protocol: pH Modification Experiment
-
Column Safety First: Before starting, verify the pH stability range of your HPLC column. Most standard silica-based C18 columns are stable between pH 2 and 8.[13] Using a pH outside this range can irreversibly damage the stationary phase.
-
Buffer Selection: Choose a buffer system with a pKa close to your target pH.[16] For a target pH of 7.5, a phosphate buffer is an excellent choice.
-
Aqueous Buffer Preparation: Prepare a 10-20 mM potassium phosphate buffer.
-
Start with a solution of potassium phosphate monobasic (KH₂PO₄).
-
Slowly add a solution of potassium phosphate dibasic (K₂HPO₄) or a dilute potassium hydroxide solution while monitoring with a calibrated pH meter until you reach the target pH (e.g., 7.5).
-
-
Mobile Phase Preparation: Prepare your mobile phase by mixing the aqueous buffer with your organic modifier (e.g., 50:50 ACN:10mM Phosphate Buffer pH 7.5). Always filter the final mobile phase through a 0.45 µm or 0.22 µm filter.[9]
-
Solubility Test: Re-run the solubility test described in A1 using your new buffered mobile phases. You should observe a significant improvement in solubility at the higher pH compared to an unbuffered or acidic mobile phase.
Q4: I've optimized my mobile phase, but my analysis is still not robust. What other variables can I explore?
A4: Advanced Troubleshooting Strategies
If you are still facing challenges with precipitation, peak shape, or resolution, you can explore these secondary parameters.
| Parameter | Strategy & Rationale |
| Organic Modifier Type | Strategy: Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. Rationale: While both are common reversed-phase solvents, they have different chemical properties. Methanol is a protic solvent and a better hydrogen-bond donor, while ACN is aprotic.[17][18] This can change the selectivity of your separation and may offer a solubility advantage for your specific analyte. |
| Column Temperature | Strategy: Use a column heater to increase the temperature to 35-45°C. Rationale: Increasing the temperature generally increases the solubility of compounds. It also lowers the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure.[11] |
| Alternative Solvents | Strategy: Consider adding a small percentage of Tetrahydrofuran (THF) to your mobile phase. Rationale: THF is a strong, aprotic solvent that can offer unique selectivity and significantly improve the solubility of highly nonpolar or structurally rigid molecules.[18] Caution: THF can degrade to form explosive peroxides and has a higher UV cutoff than ACN or MeOH, which may interfere with detection. |
| Stationary Phase | Strategy: Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded column. Rationale: A Phenyl phase can offer alternative selectivity through π-π interactions with the aromatic rings of your benzophenone analyte. A polar-embedded phase can provide different retention characteristics and may be more stable in highly aqueous mobile phases. |
Systematic Troubleshooting Flowchart:
Caption: A systematic approach to troubleshooting HPLC solubility issues.
By methodically working through these Q&As and protocols, you can develop a robust and reliable HPLC method for the analysis of 4'-Chloro-2-hydroxy-benzophenone, overcoming the inherent challenges posed by its low aqueous solubility.
References
- 4'-CHLORO-2-HYDROXY-BENZOPHENONE - cosmetic ingredient - Genie. (n.d.).
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
4-Chloro-4'-hydroxybenzophenone - LookChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Best 4-Chloro-4'-Hydroxy Benzophenone (CBP) Manufacturer and Factory | Medipharm. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved March 7, 2026, from [Link]
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Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved March 7, 2026, from [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved March 7, 2026, from [Link]
-
How does pH affect the results of HPLC results? - Quora. (2021, June 5). Retrieved March 7, 2026, from [Link]
-
4'-Chloro-2-hydroxy-benzophenone | Manasa Life Sciences. (n.d.). Retrieved March 7, 2026, from [Link]
-
Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science. (2024, October 28). Retrieved March 7, 2026, from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MTC USA. (2025, November 30). Retrieved March 7, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved March 7, 2026, from [Link]
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Reverse Phase vs Normal Phase in HPLC - Labtech. (n.d.). Retrieved March 7, 2026, from [Link]
-
Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity | LCGC International. (2026, March 10). Retrieved March 7, 2026, from [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. (n.d.). Retrieved March 7, 2026, from [Link]
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- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting 4'-Chloro-2-hydroxybenzophenone Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4'-chloro-2-hydroxybenzophenone, a critical intermediate and UV-absorbing scaffold. The synthesis typically relies on the Lewis acid-catalyzed Fries rearrangement of phenyl 4-chlorobenzoate. Below, we dissect the mechanistic causality behind common by-product formation and provide self-validating protocols to ensure high-yield, regioselective outcomes.
Mechanistic Insights: The Causality of Regioselectivity
The fundamental challenge in synthesizing 4'-chloro-2-hydroxybenzophenone is controlling regioselectivity. The cleavage of the ester C–O bond generates an acylium ion (or a tightly bound acyl-aluminate complex) that attacks the phenol ring, inherently producing two main isomers:
-
Kinetic Control (By-product Pathway): At lower temperatures (20–60 °C), the reaction is under kinetic control. The para-position of the phenol ring is sterically less hindered, leading to the rapid formation of the 4-hydroxy isomer (4'-chloro-4-hydroxybenzophenone)[1]. In polar solvent systems, this typically results in a 1:3 ratio heavily favoring the para-product[2].
-
Thermodynamic Control (Target Pathway): At elevated temperatures (>120 °C), the reaction shifts to thermodynamic control. The ortho-isomer (4'-chloro-2-hydroxybenzophenone) is significantly stabilized by a strong intramolecular hydrogen bond between the newly formed phenolic hydroxyl group and the ketone carbonyl. Heating the reaction provides the activation energy required to equilibrate the system, driving the isomerization of the para-by-product into the target ortho-isomer.
Frequently Asked Questions (Troubleshooting)
Q: My reaction yields predominantly 4'-chloro-4-hydroxybenzophenone. How do I shift selectivity to the 2-hydroxy (ortho) isomer? A: The formation of the para-isomer indicates your reaction is kinetically trapped. To maximize the ortho-isomer, you must run the reaction under thermodynamic conditions. If you are using a low-boiling solvent like dichloromethane, you cannot reach the necessary activation energy. Switch to a high-boiling solvent (e.g., chlorobenzene, nitrobenzene) or run the reaction neat (solvent-free), maintaining an internal temperature of 130–140 °C for at least 2–4 hours.
Q: I am observing significant amounts of phenol and 4-chlorobenzoic acid in my crude NMR. What went wrong? A: These are hydrolysis by-products. They occur when the unreacted ester or the highly reactive acylium intermediate is exposed to adventitious moisture. Ensure your AlCl₃ is strictly anhydrous (it should be a free-flowing powder, not clumpy or releasing HCl fumes). Furthermore, these by-products often form during a poor quench. Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl. The acidic environment prevents the base-catalyzed hydrolysis of any unreacted ester during the highly exothermic quench.
Q: Are there alternative, greener methods to achieve high ortho-selectivity without harsh thermal conditions? A: Yes. Recent advancements in photochemical Fries rearrangement (Photo-Fries) demonstrate that conducting the reaction in micellar media (such as aqueous Sodium Dodecyl Sulfate, SDS) significantly enhances ortho-selectivity[3]. The hydrophobic core of the micelle confines the radical pairs generated after C–O bond cleavage, restricting out-of-cage diffusion. This promotes in-cage radical recombination, favoring the 2-hydroxybenzophenone scaffold over the para-isomer[3].
Q: Can I perform this in a one-pot synthesis directly from phenol and 4-chlorobenzoic acid to avoid isolating the ester? A: Yes. A validated one-pot methodology utilizes a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (Tf₂O)[4]. This system activates the carboxylic acid in situ to a mixed anhydride, facilitating immediate esterification with phenol, followed directly by acyl migration to form the hydroxyaryl ketone[4].
Q: What causes the formation of unexpected cross-over by-products? A: If you are experimenting with neutral buffered melts or ionic liquids, be aware that the Fries rearrangement can proceed via an intermolecular pathway in these media[1],[5]. In crossover experiments, the presence of other aromatic compounds can lead to intermolecular acylation, generating complex mixtures of cross-over products[1].
Standardized Experimental Protocol: High-Temperature Fries Rearrangement
This protocol is designed as a self-validating system to ensure maximum ortho-selectivity.
-
Preparation & Complexation: In an oven-dried, argon-flushed round-bottom flask, charge 1.0 equivalent of phenyl 4-chlorobenzoate. Add 1.5 to 2.0 equivalents of anhydrous AlCl₃.
-
Self-Validation: The mixture should form a localized melt or complex upon gentle warming, often turning yellow/orange. This visual shift indicates successful Lewis acid-ester coordination.
-
-
Thermal Isomerization: Gradually heat the reaction mixture to 130–140 °C using a sand bath or heating mantle. Maintain this temperature for 3 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The para-isomer spot (lower R_f due to intermolecular H-bonding with silica) should gradually disappear, while the ortho-isomer spot (higher R_f due to intramolecular H-bonding) intensifies.
-
-
Acidic Quench: Cool the flask to 60 °C (do not let the melt solidify completely). Carefully pour the viscous mixture into a beaker containing a 1:1 mixture of crushed ice and 2M HCl.
-
Self-Validation: The solution will vigorously bubble and turn clear as the aluminum salts dissolve. A cloudy suspension indicates incomplete dissolution of Al-salts; add more HCl until the aqueous layer is completely transparent.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude 4'-chloro-2-hydroxybenzophenone via column chromatography or recrystallization from hot ethanol.
Quantitative Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Distribution
| Reaction Condition | Temp (°C) | Catalyst / Medium | Major Product | Ortho:Para Ratio | Mechanism / Driver |
| Low-Temp Fries | 20–60 | AlCl₃ / Polar Solvent | 4'-Chloro-4-hydroxybenzophenone | 1 : 3 | Kinetic control[1],[2] |
| High-Temp Fries | 130–140 | AlCl₃ / Neat | 4'-Chloro-2-hydroxybenzophenone | > 4 : 1 | Thermodynamic control (H-bond) |
| Photo-Fries (Homogeneous) | 25 | UV / Acetonitrile | Complex Mixture + Phenol | 1 : 1 | Out-of-cage radical diffusion[3] |
| Photo-Fries (Micellar) | 25 | UV / SDS Micelles | 4'-Chloro-2-hydroxybenzophenone | > 5 : 1 | In-cage radical recombination[3] |
| One-Pot Acidic | 80 | TfOH / Tf₂O | 4'-Chloro-4-hydroxybenzophenone | 1 : 9 | Strong acid catalysis[4] |
Visualizations
Reaction pathway of Fries rearrangement highlighting kinetic vs thermodynamic control.
Step-by-step experimental workflow for high-temperature Fries rearrangement.
References
-
Electrochemical Studies of the Fries Rearrangement in a Room-Temperature Molten Salt. Semantic Scholar.1
-
Electrochemical Studies of the Fries Rearrangement in Ionic Liquids. ResearchGate. 5
-
Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. The Electrochemical Society. 2
-
Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. ACS Publications. 3
-
One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Kumamoto National College of Technology. 4
Sources
4'-Chloro-2-hydroxy-benzophenone stability and degradation pathways
Welcome to the Technical Support Center for 4'-Chloro-2-hydroxy-benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4'-Chloro-2-hydroxy-benzophenone.
Q1: What are the primary factors that influence the stability of 4'-Chloro-2-hydroxy-benzophenone?
A1: The stability of 4'-Chloro-2-hydroxy-benzophenone is primarily influenced by exposure to light (photodegradation), pH, high temperatures, and the presence of oxidizing agents.[1][2] Benzophenone derivatives, in general, are known to be susceptible to photodegradation upon exposure to UV light.[3] It is recommended to store the compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances like strong oxidants.[1][2]
Q2: What are the recommended storage conditions for 4'-Chloro-2-hydroxy-benzophenone?
A2: To ensure its stability, 4'-Chloro-2-hydroxy-benzophenone should be stored in a tightly closed container in a refrigerator at 2-8°C.[4] It should also be protected from light.[2]
Q3: What are the expected degradation pathways for 4'-Chloro-2-hydroxy-benzophenone?
A3: Based on the structure of 4'-Chloro-2-hydroxy-benzophenone and data from related benzophenone derivatives, the primary degradation pathways are expected to be photodegradation and oxidation.[5]
-
Photodegradation: Upon exposure to UV light, benzophenones can undergo excitation to a triplet state, leading to the formation of radicals and subsequent degradation products.[6][7] A common process for 2-hydroxybenzophenones is an ultrafast excited-state intramolecular proton transfer (ESIPT), which is a major pathway for dissipating energy. However, a minor photodegradative pathway can involve H-O bond breakage, leading to the formation of phenoxyl radicals.[6]
-
Oxidation: The benzophenone structure can be susceptible to oxidation, potentially leading to hydroxylation of the aromatic rings or cleavage of the carbonyl bridge.[3][8]
-
Hydrolysis: While generally stable, hydrolysis could occur under strong acidic or basic conditions, although specific data for this compound is limited.[9]
Q4: What are the hazardous decomposition products of 4'-Chloro-2-hydroxy-benzophenone?
A4: Under thermal stress or in a fire, 4'-Chloro-2-hydroxy-benzophenone can decompose to produce irritating and toxic fumes and gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1][10]
II. Troubleshooting Experimental Issues
This section provides detailed troubleshooting guides for specific problems that may arise during experiments involving 4'-Chloro-2-hydroxy-benzophenone.
Problem 1: Unexpected degradation of 4'-Chloro-2-hydroxy-benzophenone observed during an experiment.
Possible Causes and Solutions:
-
Inadvertent Exposure to Light:
-
Causality: Benzophenones are known to be photosensitive. Even ambient laboratory light can initiate photodegradation over time, leading to the formation of impurities.
-
Troubleshooting Steps:
-
Protect all solutions and solid samples from light by using amber vials or wrapping containers with aluminum foil.
-
Minimize exposure to light during sample preparation and analysis.
-
If possible, work under yellow light.
-
-
Validation: Analyze a freshly prepared sample that has been rigorously protected from light and compare its purity profile with the degraded sample using a stability-indicating method like HPLC-UV.[11]
-
-
Incompatible Solvent or pH:
-
Causality: The stability of 4'-Chloro-2-hydroxy-benzophenone can be pH-dependent.[12][13] Extreme pH conditions can catalyze hydrolytic degradation.
-
Troubleshooting Steps:
-
Ensure that the pH of your solutions is within a neutral range (pH 6-8), unless the experimental protocol requires acidic or basic conditions.
-
Be mindful of the solvents used, as some may have acidic or basic impurities. Use high-purity solvents.
-
-
Validation: Conduct a mini-stability study by preparing the compound in different buffered solutions across a range of pH values. Analyze the samples at different time points to determine the optimal pH for stability.
-
-
Presence of Oxidizing Agents:
-
Causality: Contamination with oxidizing agents, such as peroxides in solvents (e.g., THF, ethers), can lead to oxidative degradation of the benzophenone moiety.
-
Troubleshooting Steps:
-
Use freshly opened, high-purity solvents.
-
Test solvents for the presence of peroxides before use, especially if they have been stored for an extended period.
-
Avoid contact with materials that could leach oxidizing species.
-
-
Validation: Spike a solution of 4'-Chloro-2-hydroxy-benzophenone with a known oxidizing agent (e.g., a low concentration of hydrogen peroxide) and monitor the degradation profile over time. This will help confirm if the observed degradation pattern is consistent with oxidation.
-
Problem 2: Difficulty in identifying unknown peaks in the chromatogram of a 4'-Chloro-2-hydroxy-benzophenone sample.
Possible Causes and Solutions:
-
Formation of Degradation Products:
-
Causality: The unknown peaks are likely degradation products formed due to stress conditions such as light, heat, or pH extremes.
-
Troubleshooting Steps:
-
Perform a forced degradation study to intentionally generate degradation products under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress).[5][14] This will help in tentatively identifying the degradation pathways and the retention times of the resulting products.
-
Analyze the stressed samples using HPLC-MS/MS to obtain mass fragmentation data for the unknown peaks, which is crucial for structural elucidation.[5]
-
-
Validation: Compare the retention times and mass spectra of the unknown peaks in your experimental sample with those of the peaks generated during the forced degradation study.
-
-
Presence of Synthesis-Related Impurities:
-
Causality: The unknown peaks could be residual starting materials, reagents, or by-products from the synthesis of 4'-Chloro-2-hydroxy-benzophenone.
-
Troubleshooting Steps:
-
Review the synthesis route of the compound. Common synthetic methods include the Fries rearrangement of phenyl p-chlorobenzoate.[15]
-
Analyze samples of the starting materials and key intermediates if available.
-
-
Validation: Spike your sample with known potential impurities and observe if any of the unknown peaks increase in area.
-
III. Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies and for the analysis of 4'-Chloro-2-hydroxy-benzophenone and its degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on 4'-Chloro-2-hydroxy-benzophenone. Researchers should adapt the conditions based on the physicochemical properties of the compound.[5]
-
Sample Preparation: Prepare a stock solution of 4'-Chloro-2-hydroxy-benzophenone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.[3][5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.[5]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.[5][16]
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of the degradation products.
-
Perform mass balance calculations to account for all the material.[5]
-
HPLC-UV Analytical Method
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid for MS compatibility) can be used.[17]
-
Detection: UV detection at a suitable wavelength (e.g., 257 nm for similar compounds) should be employed.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
IV. Data and Pathway Visualizations
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2985-79-7 | [4] |
| Molecular Formula | C₁₃H₉ClO₂ | [4] |
| Molecular Weight | 232.66 | [4] |
| Appearance | White crystalline powder | [18] |
| Melting Point | 177-181 °C | [18] |
| Storage | 2-8°C, Refrigerator | [4] |
Solubility Data
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
| Data compiled from qualitative and quantitative sources.[19] |
Degradation Pathway Diagrams
Caption: Proposed Photodegradation Pathway of 4'-Chloro-2-hydroxy-benzophenone.
Caption: Proposed Oxidative Degradation Pathway of 4'-Chloro-2-hydroxy-benzophenone.
Caption: Experimental Workflow for Forced Degradation Studies.
V. References
-
Pharmaffiliates. 4'-Chloro-2-hydroxy-benzophenone. [Link]
-
Scilit. A Reevaluation of the Photolytic Properties of 2‐Hydroxybenzophenone‐Based UV Sunscreens: Are Chemical Sunscreens Inoffensive?. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. [Link]
-
ACS ES&T Water. Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. [Link]
-
MDPI. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]
-
SIELC Technologies. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. [Link]
-
PubMed. Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. [Link]
-
ResearchGate. (PDF) Impact of Ultraviolet-Absorbing 2-Hydroxy-4-Quaternaryammoniumalkoxy Benzophenone Motif on Photodegradation of Disulfoton: A Case Study. [Link]
-
PubMed. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. [Link]
-
ResearchGate. Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study | Request PDF. [Link]
-
ACS Publications. Synergistic Degradation of 2,4,4′-Trihydroxybenzophenone Using Carbon Quantum Dots, Ferrate, and Visible Light Irradiation: Insights into Electron Generation/Consumption Mechanism. [Link]
-
PubMed. The pH-Dependent Antioxidant Responses of Benzophenone-3 on Carassius auratus. [Link]
-
Google Patents. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
-
ACS Publications. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. [Link]
-
PubMed. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. [Link]
-
Patsnap. Preparation method of 4-chloro-4'-hydroxybenzophenone. [Link]
-
Semantic Scholar. Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. [Link]
-
Google Patents. CN101298414A - Preparation of 4-hydroxy benzophenone.
-
PubMed. The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms. [Link]
-
ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. [Link]
-
Contract Pharma. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MDPI. Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. [Link]
-
ACS Publications. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools | Environmental Science & Technology. [Link]
-
Semantic Scholar. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]
-
Chem-Impex. 4-Chloro-4'-hydroxybenzophenone. [Link]
-
Manasa Life Sciences. 4'-Chloro-2-hydroxy-benzophenone. [Link]
-
European Patent Office. Process for the preparation of 4-hydroxybenzophenones. [Link]
-
ResearchGate. Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol.... [Link]
-
Cheméo. Benzophenone-4-chloro-2-4-dihydroxy.pdf. [Link]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The pH-Dependent Antioxidant Responses of Benzophenone-3 on Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4’-Chloro-2-hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Comparative Photophysics: 4'-Chloro-2-hydroxybenzophenone vs. 4-Chloro-4'-hydroxybenzophenone
As a Senior Application Scientist in photochemistry and formulation development, I frequently encounter design challenges where the subtle repositioning of a single functional group drastically alters a molecule's photophysical behavior. When evaluating benzophenone derivatives for UV protection, the spatial relationship between the hydroxyl group and the carbonyl core dictates whether a compound acts as an elite, self-regenerating photostabilizer or a reactive, consumable intermediate.
This guide provides an objective, data-driven comparison between 4'-Chloro-2-hydroxybenzophenone (an ortho-substituted isomer) and 4-Chloro-4'-hydroxybenzophenone (a para-substituted isomer), detailing the mechanistic causality behind their divergent UV absorption profiles and photostability.
Mechanistic Divergence: ESIPT vs. Intermolecular Decay
The fundamental difference in the UV absorption efficacy of these two compounds lies in their ability to manage the massive influx of energy upon absorbing a UV photon.
4'-Chloro-2-hydroxybenzophenone (The Ortho Isomer)
The presence of the hydroxyl group at the ortho (C2) position is the structural linchpin for advanced photostabilization 1[1]. This proximity allows the formation of a strong, six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
Upon absorption of a UV photon, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) 2[2]. The ground-state enol form rapidly tautomerizes into an excited keto form. Because this keto tautomer is highly unstable, it instantaneously dissipates the absorbed UV energy as harmless thermal energy (heat) through non-radiative decay[1]. The molecule then undergoes a reverse proton transfer, returning to its original ground state. This ultrafast, non-destructive cycle (occurring on a picosecond timescale) makes ortho-hydroxybenzophenones exceptionally photostable and ideal for long-term material protection[2].
4-Chloro-4'-hydroxybenzophenone (The Para Isomer)
Conversely, 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3) features a para-substituted hydroxyl group 3[3]. The spatial distance between the hydroxyl and carbonyl groups physically precludes intramolecular hydrogen bonding, entirely disabling the ESIPT pathway[1].
When this molecule absorbs UV radiation, it is forced to dissipate the excited-state energy through slower, less efficient pathways. These include intermolecular hydrogen bonding with the solvent, radiative decay, or destructive photochemical cleavage 4[4]. Consequently, while it effectively absorbs UV light, it is highly prone to photodegradation over time, making it better suited as a synthetic precursor or a short-term analytical internal standard rather than a standalone photostabilizer 5[5],[6].
Figure 1: Comparison of ESIPT and Non-ESIPT photophysical decay pathways.
Comparative Quantitative Data
To guide formulation decisions, the following table summarizes the structural and photophysical properties of both compounds based on their molecular geometry and decay kinetics.
| Property | 4'-Chloro-2-hydroxybenzophenone | 4-Chloro-4'-hydroxybenzophenone |
| Hydroxyl Position | Ortho (C2) | Para (C4') |
| Intramolecular H-Bond | Yes (Strong, 6-membered ring) | No (Sterically impossible) |
| Primary Photodecay | ESIPT (Ultrafast, Non-radiative) | Intermolecular / Radiative / Degradation |
| Photostability | Extremely High | Moderate to Low |
| Typical UV Absorption | Broad UV-A / UV-B (λ_max ~280nm & ~330nm) | Primary UV-B (λ_max ~280-300nm) |
| Primary Application | Direct UV Absorber / Photostabilizer | Synthetic Intermediate / Internal Standard |
Experimental Protocol: Comparative Photostability Analysis
To empirically validate the superiority of the ESIPT-active isomer, we utilize a self-validating kinetic decay protocol.
Causality & Controls: A parallel "dark control" is strictly maintained to rule out ambient thermal degradation, ensuring that any observed absorbance decay is exclusively photochemical. Furthermore, Potassium Ferrioxalate actinometry is utilized to calibrate the photon flux of the Xenon lamp, transforming arbitrary irradiation time into reproducible quantum yield data.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 10 µM equimolar solutions of both benzophenone derivatives in spectroscopic-grade ethanol. Ethanol is explicitly chosen to solubilize the compounds while providing a protic environment that allows intermolecular hydrogen bonding for the para-isomer, accurately mimicking a formulated cosmetic or polymer matrix.
-
Baseline Spectrophotometry: Transfer 3 mL of each solution into quartz cuvettes. Record the initial baseline UV-Vis spectra (200–800 nm) using a double-beam spectrophotometer[4].
-
Controlled Irradiation: Expose the sample cuvettes to a 300 nm monochromatic Xenon arc lamp. Simultaneously, place the identical dark control cuvettes (wrapped entirely in aluminum foil) in the same chamber to account for ambient chamber heating[4].
-
Time-Course Sampling: Extract spectral readings at precisely t=0,15,30,60, and 120 minutes.
-
Kinetic Analysis: Plot the normalized absorbance decay (At/A0) at the respective λmax for each compound. The ortho-isomer will display a near-horizontal line (indicating high stability via ESIPT), whereas the para-isomer will exhibit a distinct pseudo-first-order degradation curve[4],[7].
Figure 2: Standardized workflow for comparative photostability and UV absorption analysis.
Conclusion & Formulation Context
The strategic selection between these two chlorinated hydroxybenzophenones must be dictated by the end-goal of the formulation. If the objective is to protect a polymer matrix or an active pharmaceutical ingredient from long-term UV degradation, 4'-Chloro-2-hydroxybenzophenone is the mandatory choice due to its self-regenerating ESIPT mechanism. Conversely, 4-Chloro-4'-hydroxybenzophenone should be reserved for use as a synthetic building block (e.g., sulfonating it to create water-soluble UV filters) or as a reliable internal standard in LC-MS/MS analytical workflows[6].
References
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-
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-
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Comparative Analysis of Benzophenone-Based UV Stabilizers: Mechanisms, Photostability, and Performance
For researchers, formulation scientists, and drug development professionals, mitigating the deleterious effects of ultraviolet (UV) radiation is a critical parameter in ensuring the efficacy, safety, and longevity of light-sensitive products. Benzophenone-based UV stabilizers represent a premier class of photo-protectants utilized across pharmaceuticals, cosmetics, and advanced polymer matrices.
This guide provides an objective, data-driven comparison of three prominent benzophenone derivatives—Benzophenone-3 (BP-3), Benzophenone-4 (BP-4), and UV-531 (Octabenzone)—analyzing their mechanistic pathways, spectral properties, and empirical photostability.
Mechanistic Foundation: The ESIPT Pathway
The core function of a benzophenone UV absorber is to intercept high-energy UV photons and convert them into harmless thermal energy before they can initiate free radical chain reactions[1]. This energy dissipation is not a passive process; it relies on a specific structural prerequisite: the presence of an ortho-hydroxyl group.
The ketone group and the ortho-hydroxyl group form an internal hydrogen bond, creating a stable chelating ring. Upon absorbing UV radiation (typically via π-π* transitions), the molecule undergoes an Excited-State Intramolecular Proton Transfer (ESIPT) . The thermal vibration breaks the internal hydrogen bond, opening the chelate ring and transferring the proton to the carbonyl oxygen to form an unstable enol-quinone structure[1][2].
Because this enol structure is energetically unfavorable, it rapidly relaxes back to its ground keto state. During this non-radiative relaxation, the absorbed UV energy is released as harmless heat[3]. Without the ortho-hydroxyl group, the molecule cannot form this internal hydrogen bond and is prone to irreversible photochemical decomposition upon UV exposure, rendering it useless as a stabilizer[2].
Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzophenones.
Comparative Profiling of Key Benzophenones
While the ESIPT mechanism is conserved across ortho-hydroxybenzophenones, functional group substitutions dictate their solubility, matrix compatibility, and specific absorption spectra.
-
Benzophenone-3 (BP-3 / Oxybenzone): A lipophilic, broad-spectrum filter that absorbs both UVA and UVB rays. It is widely used in cosmetic sunscreens and plastics, though it faces increasing regulatory scrutiny regarding potential endocrine disruption and environmental persistence[4].
-
Benzophenone-4 (BP-4 / Sulisobenzone): The addition of a sulfonic acid group to the benzophenone core renders BP-4 highly water-soluble. It exhibits a maximum absorbance between 284 and 287 nm, making it the stabilizer of choice for aqueous cosmetics, textiles, and water-based pharmaceutical formulations.
-
UV-531 (Benzophenone-12 / Octabenzone): Featuring a long octyloxy chain, UV-531 is highly lipophilic and demonstrates exceptional compatibility with non-polar polymer matrices like polyolefins. It is heavily utilized in synthetic fibers and geotextiles to prevent photo-oxidative degradation[5].
Table 1: Physicochemical and Spectral Comparison
| Compound | Chemical Name | Key Structural Feature | Max Absorbance (λmax) | Primary Application Matrix |
| BP-3 | 2-Hydroxy-4-methoxybenzophenone | Methoxy group | ~288 nm, ~325 nm | Lipophilic cosmetics, plastics |
| BP-4 | 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | Sulfonic acid group | 284 - 287 nm | Aqueous formulations, textiles |
| UV-531 | 2-Hydroxy-4-octyloxybenzophenone | Octyloxy chain | ~300 nm, ~325 nm | Polyolefins, synthetic fibers |
Experimental Protocol: Self-Validating Photostability Assessment
To objectively compare the photostability of these compounds, researchers must employ a self-validating analytical system. Relying solely on UV-Vis spectrophotometry is a critical methodological error; photoproducts often absorb at the exact same wavelengths as the parent compound, leading to false-positive stability readings. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is mandatory to physically isolate the intact parent molecule from its degradation byproducts prior to quantification[6].
Standardized workflow for evaluating the photostability of UV filters.
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve the UV stabilizers in environmentally relevant matrices (e.g., pure water for BP-4, cyclohexane for UV-531) at a standardized concentration (e.g., 10 mg/L).
-
Controlled Irradiation: Expose the samples in quartz cuvettes to a medium-pressure UV lamp or a solar simulator. Causality note: Quartz is critical because standard borosilicate glass absorbs UV light, which would artificially lower the exposure dosage and invalidate the kinetics[7].
-
Time-Course Sampling: Extract aliquots at specific intervals (e.g., 0, 2, 4, 8, and 120 minutes/hours depending on intensity). Causality note: Immediate storage in amber vials at 4°C is necessary to arrest any secondary dark reactions and preserve the exact chemical state at the time of sampling.
-
HPLC-UV Quantification: Inject the aliquots into a reverse-phase C18 column. Utilize an isocratic mobile phase (e.g., acetonitrile/water) to separate the parent compound from its photoproducts. Detect at the compound-specific λmax (e.g., 285 nm for BP-4, 325 nm for BP-3)[6].
-
Kinetic Analysis: Plot ln(C/C0) versus time. Photodegradation of benzophenones under continuous irradiation typically follows pseudo-first-order kinetics, allowing for the precise calculation of degradation rate constants ( k )[7].
Experimental Results & Performance Data
Empirical data reveals distinct photostability profiles based on the molecular structure and the surrounding matrix environment.
-
BP-3: Demonstrates robust photostability in pure aqueous solutions. Under artificial solar light exposure for 50 days, BP-3 exhibited minimal loss (approximately 8% degradation)[8]. However, in advanced oxidation environments (e.g., UV/H₂O₂), the highly reactive hydroxyl radicals rapidly degrade BP-3 into smaller, biodegradable molecules[7].
-
BP-4: While structurally stable, its water solubility subjects it to rapid degradation under high-intensity UV-A irradiation in water treatment simulations. Studies show that BP-4 can be reduced to less than 5% of its initial concentration within 120 minutes of exposure to 355 nm UV lamps[7]. Interestingly, in ecotoxicological assessments, mixtures of BP-3 and BP-4 have demonstrated antagonistic toxicity effects on aquatic organisms like Chlorella vulgaris[9].
-
UV-531: Excels in solid-state polymer protection. Field studies conducted in extreme desert conditions demonstrated that untreated polypropylene geotextiles lost up to 55% of their tensile strength after one year. In stark contrast, fibers stabilized with UV-531 retained approximately 85% of their original tensile strength, proving its superior efficacy in preventing polymer chain scission[5].
Table 2: Comparative Photostability & Performance Data
| Compound | Test Matrix | Irradiation Condition | Key Performance / Degradation Metric |
| BP-3 | Pure Water | Artificial Solar Light (50 days) | Highly stable; only ~8% degradation observed |
| BP-3 | Water + H₂O₂ | UV Lamp (254 nm, 8 hours) | Rapid degradation; highly susceptible to •OH radicals |
| BP-4 | Pure Water | UV-A (355 nm, 120 mins) | <5% of initial concentration remaining |
| UV-531 | Polypropylene | Desert Sun Exposure (1 year) | ~85% tensile strength retained (vs. ~45% untreated) |
References
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Sources
- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
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Validating the Purity of 4'-Chloro-2-hydroxy-benzophenone by HPLC-UV: A Comparative Method Guide
Introduction: The Analytical Challenge
4'-Chloro-2-hydroxy-benzophenone is a critical building block in pharmaceutical synthesis and a potent UV absorber in polymer and materials science. Ensuring the absolute purity of this compound is paramount, as structurally similar isomeric by-products—such as 4'-chloro-4-hydroxy-benzophenone—frequently emerge during synthesis. These impurities can drastically alter the pharmacokinetic profile of active pharmaceutical ingredients (APIs) or the photophysical stability of formulated materials.
To ensure batch-to-batch consistency and regulatory compliance, analytical methods must be rigorously validated. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities, providing a self-validating, step-by-step protocol grounded in the latest [1].
Objective Comparison of Analytical Modalities
As an application scientist, selecting the correct analytical technique requires balancing sensitivity, throughput, and the physicochemical realities of the analyte.
HPLC-UV vs. GC-FID: Overcoming Thermal Degradation
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard choice for volatile organics. However, the free phenolic hydroxyl group on 4'-Chloro-2-hydroxy-benzophenone presents a severe limitation. In GC, this polar group interacts strongly with the silanol groups of the column, leading to severe peak tailing and thermal degradation at high injection port temperatures unless pre-column derivatization (e.g., silylation) is performed.
HPLC-UV is the superior alternative because it analyzes the compound in its native state[2]. By eliminating the derivatization step, HPLC-UV reduces sample preparation time, prevents derivatization-induced quantitative errors, and preserves the structural integrity of the analyte.
Table 1: Analytical Modality Comparison
| Feature | HPLC-UV | GC-FID |
| Sample Preparation | Direct injection (Dilute & Shoot) | Requires derivatization (e.g., silylation) |
| Thermal Stability | High (Room Temp / 30°C analysis) | Low (Risk of degradation at >200°C) |
| Isomer Resolution | Excellent (with optimized stationary phase) | Moderate (Dependent on derivatization efficiency) |
| Throughput | High (~10 min run time) | Moderate (~25 min run time incl. cooling) |
Column Chemistry: C18 vs. Phenyl-Hexyl
Standard C18 (Octadecylsilane) columns separate compounds based purely on hydrophobic (dispersive) interactions[2]. While sufficient for general benzophenone analysis, C18 often struggles to resolve closely related positional isomers.
By switching to a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π interactions. The electron-rich phenyl rings of the stationary phase interact selectively with the aromatic core of the benzophenone derivatives. This dual-retention mechanism (hydrophobic + π−π ) significantly enhances the selectivity ( α ) and baseline resolution ( Rs ) of 4'-Chloro-2-hydroxy-benzophenone from its isomers.
Table 2: Stationary Phase Performance (Isocratic Elution)
| Parameter | Standard C18 Column | Phenyl-Hexyl Column |
| Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π−π Interactions |
| Resolution ( Rs ) * | 1.4 (Co-elution risk) | 2.8 (Baseline resolution) |
| Peak Symmetry ( Tf ) | 1.35 (Slight tailing) | 1.05 (Highly symmetrical) |
| Theoretical Plates ( N ) | ~8,500 | ~14,200 |
*Resolution calculated between 4'-Chloro-2-hydroxy-benzophenone and 4'-Chloro-4-hydroxy-benzophenone.
Mechanistic Grounding: The Causality of Method Design
A robust protocol is a self-validating system. Every parameter in this HPLC-UV method is chosen based on the specific physicochemical properties of 4'-Chloro-2-hydroxy-benzophenone:
-
Mobile Phase pH Control : The 2-hydroxy group on the benzophenone ring has a pKa of approximately 8.5. If the mobile phase pH approaches this value, the molecule exists in a state of dynamic partial ionization, causing split peaks and poor retention time reproducibility. By buffering the mobile phase to pH 3.0 (using 0.1% Formic Acid), we fully protonate the hydroxyl group, ensuring a single, sharp, and symmetrical chromatographic peak.
-
Wavelength Selection (254 nm) : Benzophenones exhibit strong UV absorbance due to highly conjugated π→π∗ and n→π∗ transitions[3]. Monitoring the eluent at 254 nm specifically targets the benzoyl chromophore, maximizing the signal-to-noise ratio and ensuring the method easily meets the stringent Limit of Quantitation (LOQ) required by regulatory bodies[4].
Experimental Workflow & Validation Parameters
The following workflow illustrates the lifecycle of the analytical procedure, aligning with the updated ICH Q2(R2) framework for method validation[5].
Figure 1: HPLC-UV Analytical Workflow and ICH Q2(R2) Validation Parameters.
Step-by-Step Methodology: HPLC-UV Purity Validation
Step 1: Reagent and Standard Preparation
-
Accurately weigh 10.0 mg of the 4'-Chloro-2-hydroxy-benzophenone reference standard.
-
Dissolve in 10 mL of HPLC-grade Methanol to create a Stock Solution (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to create a working calibration curve ranging from 0.05 µg/mL to 50 µg/mL . This establishes the reportable range required by ICH Q2(R2)[1].
Step 2: Chromatographic Conditions
-
System : UHPLC or standard HPLC equipped with a Photodiode Array (PDA) or UV-Vis detector.
-
Column : Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water (pH ~2.9).
-
Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Elution Profile : Isocratic 40% A / 60% B.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 254 nm[3].
-
Column Temperature : 30°C to reduce mobile phase viscosity and improve mass transfer.
Step 3: System Suitability Testing (SST)
Before executing the validation, verify system performance:
-
Inject the 10 µg/mL standard six consecutive times.
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% . The tailing factor ( Tf ) must be between 0.9 and 1.2, and theoretical plates ( N ) must exceed 10,000[4].
Step 4: Method Validation Execution
-
Specificity : Inject a blank diluent and a sample spiked with known isomeric impurities. Confirm that the baseline resolution ( Rs ) between 4'-Chloro-2-hydroxy-benzophenone and its closest eluting impurity is >2.0 .
-
Linearity & Range : Inject the 5 concentration levels prepared in Step 1. Perform linear regression analysis on the peak areas versus concentration.
-
Accuracy (Recovery) : Spike the analyte into a synthetic sample matrix at 50%, 100%, and 150% of the target specification limit. Calculate the percentage recovery.
Table 3: ICH Q2(R2) Method Validation Results Summary
| Validation Parameter | Acceptance Criteria | Observed Result | Status |
| Linearity Range | R2≥0.999 | 0.05−50μg/mL ( R2=0.9998 ) | Pass |
| Method Precision | %RSD≤2.0% | 0.85% (n=6) | Pass |
| Accuracy (Recovery) | 98.0%−102.0% | 99.4%±0.6% | Pass |
| LOD / LOQ | S/N≥3 / S/N≥10 | 0.015μg/mL / 0.05μg/mL | Pass |
Conclusion
Validating the purity of 4'-Chloro-2-hydroxy-benzophenone requires an analytical method that respects the compound's chemical nature. By utilizing HPLC-UV with a Phenyl-Hexyl stationary phase and strict pH control, researchers can bypass the thermal degradation risks of GC-FID while achieving superior isomeric resolution. The resulting protocol provides a highly reproducible, ICH-compliant framework for routine quality control and batch release.
References
-
MasterControl . "ICH Q2 (R2) Validation of Analytical Procedures." URL: [Link]
-
International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)." URL: [Link]
-
National Institutes of Health (PMC) . "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry." URL: [Link]
-
Acta Chromatographica . "Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil." URL: [Link]
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Comparison of catalysts for Friedel-Crafts synthesis of benzophenones
Title: Beyond Aluminum Chloride: A Comparative Guide to Modern Catalysts for the Friedel-Crafts Synthesis of Benzophenones
Introduction As a Senior Application Scientist, I frequently encounter a common bottleneck in the scale-up of active pharmaceutical ingredients (APIs): the reliance on stoichiometric, moisture-sensitive Lewis acids for the Friedel-Crafts acylation of arenes to form benzophenones. While AlCl3 has been the historical workhorse, its poor atom economy, aggressive exothermic profile, and massive generation of corrosive aqueous waste make it unsustainable for modern drug development. This guide objectively compares traditional Lewis acids against next-generation catalytic systems—specifically metal triflates in ionic liquids, solid-supported zeolites, and low-loading transition metal systems—providing actionable experimental data and self-validating protocols to guide your synthetic strategy.
Mechanistic Causality & Catalyst Role
The fundamental causality in Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion from an acyl chloride (or anhydride). The catalyst's role is to abstract the leaving group (chloride) and stabilize the resulting transition state without being irreversibly deactivated by the ketone product. Traditional catalysts like AlCl3 form strong, stable complexes with the carbonyl oxygen of the resulting benzophenone, effectively removing the catalyst from the catalytic cycle and necessitating stoichiometric (or >1 molar equivalent) loading. Modern catalysts circumvent this by exhibiting a lower binding affinity for the product, enabling true catalytic turnover.
Logical pathway of Friedel-Crafts acylation highlighting catalyst turnover vs. deactivation.
Comparative Analysis of Catalytic Systems
1. Traditional Lewis Acids ( AlCl3 , FeCl3 )
-
Performance: High conversion rates but requires >1.0 equivalent loading[1].
-
Drawbacks: Generates massive HCl and aluminum hydroxide waste during aqueous workup.
-
Recent Advances: Low-loading FeCl3 (5 mol%) in green solvents like propylene carbonate (PC) has shown promise, mitigating waste while maintaining yields up to 92% for activated arenes.
2. Metal Triflates in Ionic Liquids ( Cu(OTf)2 in [bmim][BF4] )
-
Performance: Copper triflate ( Cu(OTf)2 ) immobilized in 1-butyl-3-methylimidazolium tetrafluoroborate ( [bmim][BF4] ) provides quantitative conversion of benzoyl chloride and anisole to methoxybenzophenone within 1 hour.
-
Causality: The ionic liquid stabilizes the intermediary cations, while the triflate ligand provides sufficient Lewis acidity without irreversible product binding. This allows for catalyst recycling and enhances ortho/para regioselectivity (up to 4/96 o/p ratio) compared to traditional molecular solvents.
-
Microwave Synergy: Combining Cu(OTf)2 with microwave heating further accelerates the synthesis of complex derivatives like aminobenzophenones[2].
3. Solid Acid Catalysts (Zeolites e.g., H-Beta)
-
Performance: Zeolite H-Beta offers a heterogeneous, easily filterable alternative[1].
-
Causality: The shape-selective nature of the zeolite pores physically restricts the formation of bulky ortho-isomers, driving exceptional para-selectivity (>88% for 4,4'-dichlorobenzophenone)[1]. However, overall conversion rates are lower (e.g., ~20% after 4 hours at 180°C) due to mass transfer limitations within the pores[1].
4. Lewis Acidic Ionic Liquids ( BmimCl-FeCl3 )
-
Performance: Dual catalyst-solvent systems like BmimCl-FeCl3 exhibit superior catalytic activity compared to AlCl3 -based ionic liquids, achieving up to 97% yield in short reaction times[3].
Quantitative Data Comparison
| Catalyst System | Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (p-isomer) | Reusability |
| AlCl3 | 1.0 - 1.2 eq | Chlorobenzene | 20 - 80 | 1 - 3 | 97 | ~88.3% | No |
| FeCl3 | 5 mol% | Propylene Carbonate | 80 | 3 - 10 | 76 - 92 | High | Moderate |
| Cu(OTf)2 | 10 mol% | [bmim][BF4] | 80 | 1 | 100 | 96% | Yes (High) |
| Zeolite H-Beta | Catalytic | None (Neat) | 180 | 4 | ~19.8 | >88% | Yes (High) |
| BmimCl-FeCl3 | Dual Role | Ionic Liquid | 80 | < 2 | 97 | High | Yes |
Table 1: Comparative performance of catalysts for the synthesis of benzophenone derivatives.
Experimental Protocols (Self-Validating Workflows)
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.
Protocol A: Green Synthesis using Cu(OTf)2 in Ionic Liquid
Rationale: This protocol demonstrates true catalytic turnover and high regioselectivity.
-
Preparation: In a flame-dried Schlenk flask under dry argon, immobilize 0.1 mmol of Cu(OTf)2 in 2.0 mL of [bmim][BF4] .
-
Validation Check: The mixture should form a clear, homogeneous solution upon gentle warming.
-
-
Reaction: Add 5.0 mmol of the arene (e.g., anisole) followed by 1.0 mmol of benzoyl chloride. Heat the mixture to 80°C with vigorous stirring for 1 hour.
-
Validation Check: Monitor by TLC (Hexane:EtOAc 9:1); the disappearance of the benzoyl chloride spot confirms reaction completion.
-
-
Extraction: Cool to room temperature. Extract the product using diethyl ether (3 x 5 mL).
-
Causality: The ionic liquid and catalyst are insoluble in ether, allowing for biphasic separation. The upper ether layer contains the product, while the lower IL layer retains the catalyst.
-
-
Recycling: Dry the ether layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the benzophenone. The remaining IL/catalyst layer is dried under high vacuum at 80°C for 2 hours to remove moisture and unreacted volatiles before the next cycle.
Biphasic extraction workflow enabling the recycling of the Cu(OTf)2/IL catalytic system.
Protocol B: Low-Loading FeCl3 in Propylene Carbonate
Rationale: A highly scalable, eco-friendly alternative using a biodegradable solvent.
-
Preparation: In an 8 mL pressure tube, combine 1.2 mmol of the arene, 1.0 mmol of the acyl chloride, and 1.0 mL of propylene carbonate (PC).
-
Catalysis: Add 5 mol% (0.05 mmol) of FeCl3 . Seal the tube.
-
Reaction: Stir the mixture at 80°C for 3 to 10 hours.
-
Validation Check: Gas evolution ( HCl ) should cease, and GC-MS analysis should indicate >90% conversion of the acyl chloride.
-
-
Workup: Quench with water (5 mL) and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 to remove residual acids, dry, and concentrate.
Conclusion
The transition from stoichiometric AlCl3 to catalytic methodologies is not merely an environmental imperative but a strategic advantage in pharmaceutical synthesis. Metal triflates in ionic liquids offer unparalleled regioselectivity and recyclability, while low-loading iron catalysts in green solvents provide a highly scalable bridge for industrial applications.
References
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool / Green Chemistry.
-
Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Synthetic Communications. 2
-
A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. Benchchem. 1
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing.
-
Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. ResearchGate / Catalysis Communications. 3
Sources
Spectroscopic Comparison Guide: 2-Hydroxybenzophenone vs. 4-Hydroxybenzophenone
Executive Summary
For researchers and formulation scientists, selecting the correct benzophenone isomer is a critical decision that dictates a system's photophysical behavior. While 2-hydroxybenzophenone (2-OHBP) and 4-hydroxybenzophenone (4-OHBP) share the same molecular formula ( C13H10O2 ), the positional isomerism of their hydroxyl groups fundamentally alters their hydrogen-bonding capabilities. This guide objectively compares their spectroscopic profiles (UV-Vis, FT-IR, and 1 H-NMR) and provides self-validating experimental protocols to verify their distinct mechanistic behaviors: Excited-State Intramolecular Proton Transfer (ESIPT) versus intermolecular photoinitiation.
Mechanistic Divergence: Hydrogen Bonding Topologies
The core divergence in the spectroscopic signatures of these two isomers stems from their spatial geometry[1][2]:
-
2-Hydroxybenzophenone (2-OHBP): The hydroxyl (-OH) group is located at the ortho position relative to the carbonyl (>C=O) group. This proximity allows the formation of a highly stable, six-membered chelate ring via a strong intramolecular hydrogen bond . This structural lock enables a rapid, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT)[3], making 2-OHBP an exceptional, non-destructive UV absorber.
-
4-Hydroxybenzophenone (4-OHBP): The hydroxyl group is at the para position. The physical distance between the -OH and >C=O groups completely precludes intramolecular hydrogen bonding[2]. Instead, 4-OHBP engages in intermolecular hydrogen bonding with neighboring solvent molecules or other solute molecules. Upon UV excitation, it acts as a photoinitiator, readily undergoing hydrogen abstraction or photoreduction rather than harmlessly dissipating energy[4][5].
Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in 2-hydroxybenzophenone.
Spectroscopic Data Comparison
The structural differences between the isomers manifest clearly across multiple spectroscopic modalities. The table below summarizes the quantitative data used to differentiate the two compounds[3][6][7].
| Spectroscopic Property | 2-Hydroxybenzophenone (2-OHBP) | 4-Hydroxybenzophenone (4-OHBP) |
| Hydrogen Bonding Mode | Strong Intramolecular (Chelate ring) | Intermolecular (Solvent/Solute) |
| UV-Vis ( λmax ) | ~260 nm (UVC), ~340 nm (UVA) | ~283–285 nm (UVB) |
| FT-IR (O-H stretch) | ~3000–3300 cm −1 (Broad, static) | ~3200–3500 cm −1 (Variable, sharpens on dilution) |
| FT-IR (C=O stretch) | ~1620–1630 cm −1 (Shifted lower) | ~1650 cm −1 (Less shifted) |
| 1 H-NMR (Phenolic OH) | ~10.0–12.0 ppm (Highly deshielded, static) | ~5.0–9.0 ppm (Solvent/concentration dependent) |
| Primary Application | UV Absorber / Photostabilizer | Photoinitiator / Synthetic Intermediate |
Experimental Validation Protocols
To establish a trustworthy, self-validating system, researchers must not rely on a single static measurement. Because intermolecular bonds are concentration-dependent and intramolecular bonds are concentration-independent, serial dilution in a non-polar solvent is the gold-standard protocol for proving the structural causality of these isomers.
Protocol: Concentration-Dependent IR and NMR Analysis
Rationale (Causality): Diluting 4-OHBP in a non-polar solvent physically separates the molecules, breaking intermolecular hydrogen bonds. This causes the O-H bond to strengthen (shifting the IR stretch to higher wavenumbers) and the proton to become more shielded (shifting the NMR signal upfield). Conversely, the intramolecular hydrogen bond in 2-OHBP is contained entirely within the individual molecule; therefore, the distance between the interacting atoms remains constant regardless of bulk concentration, resulting in static IR and NMR signals.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a dry, non-polar, non-hydrogen-bonding solvent (e.g., Carbon Tetrachloride ( CCl4 ) for FT-IR, or Deuterated Chloroform ( CDCl3 ) for 1 H-NMR). Note: Avoid protic solvents like methanol, which will competitively hydrogen bond with both isomers.
-
Stock Solution Preparation: Prepare a 0.1 M stock solution of 2-OHBP and a separate 0.1 M stock solution of 4-OHBP.
-
Serial Dilution: Create a dilution series for both compounds at 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
-
FT-IR Acquisition:
-
Inject each sample into a liquid IR cell (e.g., NaCl or KBr windows, 0.1 mm to 1.0 mm path length depending on concentration).
-
Monitor the O-H stretching region (3000–3600 cm −1 ).
-
Validation: The 4-OHBP O-H peak will shift from a broad band at ~3300 cm −1 to a sharp peak near ~3500 cm −1 (free O-H) as concentration decreases. The 2-OHBP peak will remain broad and locked at ~3000-3300 cm −1 .
-
-
1 H-NMR Acquisition:
-
Transfer 0.5 mL of each CDCl3 dilution into standard 5 mm NMR tubes.
-
Acquire spectra at 400 MHz or higher.
-
Validation: Track the phenolic proton. The 4-OHBP -OH signal will migrate upfield (lower ppm) upon dilution. The 2-OHBP -OH signal will remain stubbornly downfield (>10 ppm) across all concentrations[8].
-
Workflow for validating intra- vs intermolecular hydrogen bonding via concentration spectroscopy.
Application Implications
Understanding these spectroscopic fundamentals directly informs material selection:
-
Use 2-OHBP when formulating sunscreens, polymer coatings, or cosmetics. Its ESIPT mechanism allows it to absorb harsh UV radiation and safely dissipate it as low-energy vibrational heat without degrading the host matrix[9].
-
Use 4-OHBP when designing UV-curable resins, adhesives, or inks. Its inability to perform ESIPT means its excited state is highly reactive, allowing it to act as an efficient Type II photoinitiator that abstracts hydrogen to generate polymerizing radicals[4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8348, 2-Hydroxybenzophenone." PubChem,[Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14347, 4-Hydroxybenzophenone." PubChem,[Link].
-
Wang, H., et al. "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission." Frontiers in Chemistry, vol. 9, 2021.[Link].
-
Acree, W. E., et al. "Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone." International Journal of Molecular Sciences, vol. 25, no. 18, 2024.[Link].
-
Zahedi-Tabrizi, M., et al. "Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study." Journal of Chemical Sciences, vol. 126, 2014.[Link].
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Cross-validation of analytical methods for 4'-Chloro-2-hydroxy-benzophenone
Cross-Validation of Analytical Methods for 4'-Chloro-2-hydroxy-benzophenone: A Comprehensive Guide
As pharmaceutical development shifts toward more stringent Quality-by-Design (QbD) frameworks, the analytical methods used to quantify critical intermediates must be rigorously cross-validated. 4'-Chloro-2-hydroxy-benzophenone (CAS 2985-79-7) is a highly versatile building block, most notably utilized in the synthesis of APIs such as Fenofibrate[1]. Because impurities in this intermediate can propagate through the synthetic pathway and impact final drug safety, selecting and validating the correct analytical platform is paramount.
This guide provides an objective, data-driven cross-validation of three primary analytical techniques—HPLC-UV, UHPLC-MS/MS, and GC-MS—for the quantification of 4'-Chloro-2-hydroxy-benzophenone. By aligning our methodology with the[2], we will explore the causality behind experimental choices and establish self-validating protocols for your laboratory.
Methodological Framework & Platform Comparison
When evaluating 4'-Chloro-2-hydroxy-benzophenone, no single analytical method is universally superior; rather, the method must be "fit-for-purpose." The recent implementation of the ICH Q2(R2) guidelines emphasizes a lifecycle approach to analytical validation, requiring orthogonal techniques to eliminate method-specific biases[3].
-
HPLC-UV remains the workhorse for bulk assay and purity testing due to its high precision and robustness.
-
UHPLC-MS/MS is the gold standard for trace impurity profiling and bioanalysis, offering unparalleled sensitivity and structural specificity[4].
-
GC-MS serves as an orthogonal method, particularly useful for detecting volatile organic impurities or residual solvents that do not absorb UV light.
Quantitative Performance Comparison
The following table summarizes the cross-validation metrics for 4'-Chloro-2-hydroxy-benzophenone across the three platforms, derived from standardized laboratory validation runs.
| Validation Parameter (ICH Q2) | HPLC-UV (Bulk Purity) | UHPLC-MS/MS (Trace Profiling) | GC-MS (Volatile Impurities) |
| Linearity Range | 1.0 - 100 µg/mL | 0.4 - 20 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 ng/mL | 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 ng/mL | 6.0 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 108.5% | 90.5% - 105.0% |
| Precision (Inter-day RSD) | < 1.0% | < 5.0% | < 6.5% |
Analytical Workflow & Cross-Validation Strategy
To ensure scientific integrity, the cross-validation process must follow a logical progression from sample preparation to statistical data evaluation.
Fig 1: Analytical workflow and cross-validation strategy for 4'-Chloro-2-hydroxy-benzophenone.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to ensure you understand why the method works, allowing for easier troubleshooting during method transfer.
Protocol A: HPLC-UV for Bulk Assay and Purity
Objective: Quantify the main compound and detect major impurities (>0.05%) in raw material batches.
-
Standard Preparation: Dissolve 10 mg of 4'-Chloro-2-hydroxy-benzophenone reference standard in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a 100 µg/mL working standard using the mobile phase.
-
Causality: Methanol ensures complete solubilization of the lipophilic benzophenone core, preventing precipitation at the column head which would cause peak splitting and high backpressure.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Methanol:Water (75:25, v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The addition of TFA (pH ~2.0) suppresses the ionization of the phenolic hydroxyl group on the benzophenone ring. Keeping the molecule in its neutral state prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Causality: 290 nm corresponds to the π→π∗ transition of the conjugated benzophenone chromophore, offering maximum sensitivity while avoiding the low-wavelength noise typical of methanol.
-
-
System Suitability (Self-Validation): Inject the working standard six consecutive times. The run is only valid if RSD < 1.0%, Tailing factor < 1.5, and Theoretical plates > 5000.
Protocol B: UHPLC-MS/MS for Trace Impurity Profiling
Objective: Detect trace degradants or residual intermediates down to the parts-per-billion (ppb) level, utilizing [4].
-
Sample Extraction: For complex matrices, perform a Solid-Liquid Extraction (SLE) using acetonitrile, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Causality: Acetonitrile acts as a strong precipitant, efficiently extracting the target analyte while crashing out highly polar or macromolecular matrix components that cause ion suppression in the MS source.
-
-
Chromatographic Conditions:
-
Column: Superficially Porous Particle (SPP) C18 (50 mm × 2.1 mm, 1.7 µm).
-
Causality: SPP technology minimizes eddy diffusion (the 'A' term in the van Deemter equation). This provides ultra-high resolution and narrower peaks, directly increasing the signal-to-noise ratio for trace MS quantification.
-
Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid. B: Methanol + 0.1% Formic Acid.
-
Causality: Unlike TFA used in UV detection, Formic Acid is highly volatile and acts as an excellent proton source ( [H]+ ), driving efficient positive electrospray ionization (ESI+) without contaminating the MS optics.
-
-
Mass Spectrometry Parameters:
-
Source: ESI in positive mode.
-
MRM Transitions: Monitor the precursor ion [M+H]+ at m/z 233.0.
-
Fig 2: Proposed MRM fragmentation pathway for 4'-Chloro-2-hydroxy-benzophenone in LC-MS/MS.
-
Causality for MRM: Monitoring two distinct product ions—m/z 139.0 (cleavage yielding the 4-chlorobenzoyl cation) and m/z 121.0 (cleavage yielding the 2-hydroxybenzoyl cation)—ensures absolute structural specificity. The ratio between the quantifier and qualifier ions eliminates the risk of false positives from isobaric background interferences.
Conclusion
Cross-validating analytical methods for 4'-Chloro-2-hydroxy-benzophenone requires a deep understanding of the molecule's physicochemical properties and the mechanistic strengths of each analytical platform. While HPLC-UV provides the ruggedness required for routine lot release, UHPLC-MS/MS is indispensable for trace-level risk assessment. By implementing these self-validating protocols in accordance with ICH Q2(R2) standards, laboratories can ensure absolute data integrity throughout the drug development lifecycle.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid-Liquid Extraction and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
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- 4. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid-Liquid Extraction and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 4'-Chloro-2-hydroxy-benzophenone
This guide provides essential, step-by-step procedures for the proper and safe disposal of 4'-Chloro-2-hydroxy-benzophenone. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This document is structured to provide not just instructions, but the scientific reasoning behind them, ensuring a deep and actionable understanding of safe laboratory practices.
Section 1: Hazard Identification and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4'-Chloro-2-hydroxy-benzophenone is a halogenated organic compound that requires careful management. Its primary risks are associated with irritation and its classification as a hazardous substance mandates specific disposal pathways.
Table 1: Chemical and Safety Data for 4'-Chloro-2-hydroxy-benzophenone
| Property | Value | Source |
|---|---|---|
| CAS Number | 2985-79-7 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| Appearance | Solid (Crystalline powder/flakes) | [2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents. |[4][5][6] |
The presence of a carbon-halogen bond is a critical feature, classifying this compound as a halogenated organic . This classification dictates its segregation into a specific waste stream, as co-mingling with non-halogenated waste can complicate or prevent reclamation and proper thermal destruction.
Section 2: Pre-Disposal Handling and Laboratory Storage
Proper handling and storage are the first steps in a safe disposal process. These measures minimize the risk of exposure and accidental release.
-
Personal Protective Equipment (PPE): Always handle 4'-Chloro-2-hydroxy-benzophenone in a well-ventilated area, preferably within a chemical fume hood.[3][7] Standard PPE is mandatory and includes:
-
Nitrile gloves
-
Safety goggles or a face shield[7]
-
A properly buttoned lab coat
-
-
Storage of Unused Product: Store the pure chemical in a tightly sealed container in a cool, dry, and well-ventilated location.[5][7][8] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[4][5][6]
-
Preventing Dust Formation: As a solid, care should be taken to avoid generating dust during weighing and transfer operations.[7][8]
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of 4'-Chloro-2-hydroxy-benzophenone is governed by regulations for hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The following protocol ensures compliance and safety. Under no circumstances should this chemical be disposed of via standard trash or sewer drains. [5][9]
Step 1: Waste Characterization and Segregation
Identify the waste as a halogenated organic solid . This is the most critical step in determining the correct disposal pathway. It must be segregated from all other waste streams, including non-halogenated organics, acids, bases, and aqueous waste.[10][11][12]
-
Causality: Mixing halogenated compounds with non-halogenated solvent waste can render the entire container of solvent non-recyclable and significantly increase disposal costs. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.
Step 2: Container Selection
Collect waste 4'-Chloro-2-hydroxy-benzophenone and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure, screw-top lid.[11]
-
While plastic containers are often preferred for hazardous waste, ensure compatibility.[9] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is typically suitable.
Step 3: Waste Container Labeling
Proper labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[9] The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name : "4'-Chloro-2-hydroxy-benzophenone". Do not use abbreviations or chemical formulas.[9]
-
An accurate estimation of the quantity of the waste.
-
The accumulation start date (the date the first drop of waste enters the container).[9]
-
The appropriate hazard pictograms (e.g., for irritation).[9]
-
The Principal Investigator's name and lab location.[9]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.[11]
-
It is best practice to use secondary containment (e.g., a plastic tub) to capture any potential leaks.[10]
Step 5: Arranging for Final Disposal
Once the container is full or you are ready to dispose of it, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[7][13] Follow their specific procedures for requesting a waste pickup.
Section 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.[4]
-
Contain and Clean: For a small solid spill, gently sweep or vacuum the material up.[4][5][8] Avoid actions that create dust.[8] Place the spilled material and any contaminated cleaning supplies into a container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Label the cleanup debris as hazardous waste and manage it according to the protocol in Section 3.
Section 5: Disposal Decision Workflow
To clarify the procedural logic, the following diagram outlines the decision-making process for handling waste 4'-Chloro-2-hydroxy-benzophenone.
Caption: Decision workflow for proper disposal of 4'-Chloro-2-hydroxy-benzophenone waste.
References
- Benchchem. (n.d.). Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
- LGC Standards. (n.d.). 4'-Chloro-2-hydroxy-benzophenone.
- TCI Chemicals. (2025, May 5). SAFETY DATA SHEET.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from Case Western Reserve University website.
- LPS. (n.d.). Safety Data Sheet (SDS) Benzophenone.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%.
- ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone.
- Fisher Scientific. (2014, July 1). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Waste. Retrieved from UCSF Environmental Health & Safety website.
- National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.
- Fisher Scientific. (2010, May 3). Benzophenone - SAFETY DATA SHEET.
- Purdue University. (2003, April). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
- Merck. (2025, November 21). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Merck Millipore. (2025, November 20). SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (2023, March 7). SAFETY DATA SHEET.
- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-chloro benzophenone 99%.
- Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
- Wang, L., et al. (2021, April 8). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PMC.
- University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- U.S. Environmental Protection Agency. (2025, October 15). Benzophenone Env. Fate/Transport.
- Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Christodoulou, E., et al. (2023, January 27).
- U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
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Personal protective equipment for handling 4'-Chloro-2-hydroxy-benzophenone
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- 4. lgcstandards.com [lgcstandards.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. 4 Chloro 4 Hydroxy Benzophenone - Off White to White Crystalline Powder, CAS No: 42019-78-3, 99.50% Purity, Melting Point: 175°C to 180°C, Intermediate for Fenofibrate API - Off White To White Crystalline Powder, Cas No: 42019-78-3, 99.50% Purity, Melting Point: 175â°c To 180â°c, Intermediate For Fenofibrate Api at Best Price in Mumbai | Seema Biotech [tradeindia.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
